Chemical structure and properties of Ethyl (4-methoxy-2-methylbenzoyl)acetate
An In-depth Technical Guide to Ethyl (4-methoxy-2-methylbenzoyl)acetate: Structure, Properties, and Synthetic Pathways Executive Summary Ethyl (4-methoxy-2-methylbenzoyl)acetate is a substituted β-keto ester, a class of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Ethyl (4-methoxy-2-methylbenzoyl)acetate: Structure, Properties, and Synthetic Pathways
Executive Summary
Ethyl (4-methoxy-2-methylbenzoyl)acetate is a substituted β-keto ester, a class of organic compounds renowned for their synthetic versatility. Its structure, featuring a sterically-hindered and electronically-rich aromatic ring coupled with the reactive 1,3-dicarbonyl moiety, makes it a promising intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, computed physicochemical properties, and a detailed, mechanistically-grounded protocol for its synthesis. Furthermore, it delves into the predicted spectroscopic signatures for structural verification and discusses potential applications in drug discovery and materials science, positioning it as a valuable building block for researchers and chemical development professionals.
Introduction
β-Keto esters are cornerstone functional groups in modern organic synthesis, serving as pivotal precursors for a vast array of chemical transformations. Their unique keto-enol tautomerism and the acidity of the α-proton allow for facile derivatization, making them indispensable in the construction of carbocyclic and heterocyclic systems. Ethyl (4-methoxy-2-methylbenzoyl)acetate belongs to this important class, incorporating a substituted benzoyl group that offers specific steric and electronic properties. The presence of the ortho-methyl and para-methoxy substituents on the phenyl ring can significantly influence the molecule's reactivity and the properties of its downstream derivatives. This guide aims to consolidate the available information and provide expert-driven insights into the nature of this compound, from its fundamental properties to its practical synthesis and potential utility.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for scientific research. The key identifiers for Ethyl (4-methoxy-2-methylbenzoyl)acetate are detailed below.
Caption: Chemical structure of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted using computational models. These descriptors are crucial for anticipating its behavior in various solvents, its potential for crossing biological membranes, and its general stability.
Note: The properties listed are computationally derived and should be used as estimates pending experimental verification.
Synthesis and Mechanistic Insights
The synthesis of β-keto esters such as Ethyl (4-methoxy-2-methylbenzoyl)acetate is most classically achieved via the Claisen condensation. This reaction involves the acylation of a ketone enolate by an ester. For the target molecule, a plausible and efficient route involves the condensation of 4-methoxy-2-methylacetophenone with diethyl carbonate.
Mechanistic Rationale
The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which deprotonates the α-carbon of the starting ketone, 4-methoxy-2-methylacetophenone. This step is the cornerstone of the synthesis, as it generates the key nucleophilic enolate species. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the final β-keto ester product. The choice of diethyl carbonate is strategic; it serves as an effective and economical acylating agent. The reaction is typically driven to completion by heating under reflux.
Representative Synthetic Protocol
This protocol is adapted from established procedures for structurally similar compounds.[2]
Reagents and Equipment:
4-methoxy-2-methylacetophenone
Sodium hydride (60% dispersion in mineral oil)
Diethyl carbonate
Anhydrous Tetrahydrofuran (THF)
Glacial acetic acid
Dilute hydrochloric acid
Ethyl acetate
Saturated sodium bicarbonate solution
Saturated brine solution
Anhydrous sodium sulfate
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
Preparation: In a flame-dried three-neck flask under an inert atmosphere, sodium hydride (3 molar equivalents) is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF.
Base-Mediated Enolate Formation: To the stirred suspension, add diethyl carbonate (4 molar equivalents). Slowly add a solution of 4-methoxy-2-methylacetophenone (1 molar equivalent) in anhydrous THF dropwise over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.
Condensation Reaction: The reaction mixture is heated to reflux for 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC). Expertise Note: The reaction is typically complete when the starting ketone spot is no longer visible on the TLC plate.
Reaction Quench: After cooling to room temperature, the reaction is carefully quenched by the slow addition of glacial acetic acid to neutralize any remaining sodium hydride, followed by ice-cold dilute hydrochloric acid until the solution is acidic.
Extraction and Workup: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally, saturated brine. Trustworthiness Note: This sequential washing procedure ensures the removal of acidic and aqueous impurities, which is a self-validating system for isolating a clean organic phase.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude Ethyl (4-methoxy-2-methylbenzoyl)acetate can be purified by vacuum distillation or column chromatography on silica gel.
Thermodynamic stability of 4-methoxy-2-methyl substituted beta-keto esters
Thermodynamic Stability of 4-Methoxy-2-Methyl Substituted -Keto Esters: A Mechanistic and Experimental Guide Executive Summary The keto-enol tautomerism of -keto esters is a foundational concept in organic chemistry, wit...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic Stability of 4-Methoxy-2-Methyl Substituted
-Keto Esters: A Mechanistic and Experimental Guide
Executive Summary
The keto-enol tautomerism of
-keto esters is a foundational concept in organic chemistry, with profound implications for reactivity, synthetic planning, and drug development. While unsubstituted -keto esters exhibit a measurable enol population stabilized by intramolecular hydrogen bonding, the introduction of specific substituents drastically alters this thermodynamic landscape. This technical guide explores the causality behind the thermodynamic stability of 4-methoxy-2-methyl substituted -keto esters, detailing how competing electronic and steric effects synergistically drive the equilibrium almost exclusively toward the keto tautomer.
Mechanistic Framework: The Thermodynamic Baseline
In simple aliphatic systems, the keto tautomer is overwhelmingly favored because the C=O double bond is thermodynamically more stable (by approximately 45–60 kJ/mol) than the C=C bond of the corresponding enol[1]. However,
-dicarbonyl compounds like -keto esters can offset this energy penalty. Their enol forms are stabilized by extended -conjugation and the formation of a stable, six-membered intramolecular hydrogen-bonded chelate ring.
When modifying the
-keto ester core with a 4-methoxy group and a 2-methyl group, this delicate thermodynamic balance is shattered. The equilibrium shifts heavily back to the keto form through two distinct, yet cooperative, mechanistic pathways.
The 4-Methoxy Anomaly (Electronic Effects)
Substituents containing lone pairs, such as the -OCH
group (categorized as Group II substituents in tautomeric studies), strongly favor the keto form[2]. Although methoxy groups are inductively electron-withdrawing (-I), their resonance (+M) and hyperconjugative effects dominate in this microenvironment. The oxygen lone pairs engage in hyperconjugation with the orbital of the adjacent ketone carbonyl (C3=O). This electron donation reduces the electrophilicity of the carbonyl carbon, lowering the thermodynamic driving force for enolization and stabilizing the keto backbone[2].
The 2-Methyl Steric Clash (Steric Effects)
The
-carbon (C2) is the site of enolization. For the enol tautomer to benefit from the stabilizing intramolecular hydrogen bond, the molecule must adopt a specific Z-alkene geometry to form the six-membered chelate ring. In this conformation, the 4-methoxy group (at C3) and the 2-methyl group (at C2) are forced into a cis relationship across the newly formed C=C double bond.
This geometry induces severe steric repulsion (A
strain). The steric hindrance physically prevents the molecule from achieving the planarity required for optimal -delocalization and hydrogen bonding. Consequently, the thermodynamic equilibrium is heavily shifted back toward the keto form[3].
Caption: Logical pathway of electronic and steric effects synergistically favoring the keto tautomer.
To rigorously quantify the thermodynamic stability of these compounds, scientists must employ analytical workflows that prevent kinetic artifacts from skewing thermodynamic readings. The following protocols are designed as self-validating systems.
Protocol 1: Variable-Temperature (VT) NMR Determination of
NMR spectroscopy allows for the direct integration of keto and enol signals to determine the equilibrium constant (
).
Sample Preparation: Dissolve 10 mg of the 4-methoxy-2-methyl
-keto ester in 0.6 mL of anhydrous, deuterated solvent (e.g., CDCl).
Causality: Anhydrous solvents are strictly required to prevent water-catalyzed hydrolysis or competitive intermolecular H-bonding, which would artificially alter the tautomeric equilibrium.
Thermal Equilibration: Incubate the NMR tube in a thermostated bath at 298 K for 24 hours.
Causality: Tautomerization of sterically hindered
-keto esters is kinetically slow. A 24-hour wait ensures the system has reached true thermodynamic equilibrium rather than being caught in a kinetic trap.
Data Acquisition: Acquire
H NMR spectra at multiple temperatures (e.g., 273 K to 333 K in 10 K increments). Use a long relaxation delay () to ensure complete relaxation of all protons.
Integration: Integrate the distinct
-methyl doublet (keto form) and the allylic methyl singlet (enol form). Calculate .
Self-Validation (The Van 't Hoff Plot): Plot
vs. . A highly linear plot () mathematically validates that the measured ratios represent a true thermodynamic equilibrium, allowing for the accurate extraction of and .
Caption: Self-validating VT-NMR workflow for extracting thermodynamic parameters.
Protocol 2: Stopped-Flow Spectrophotometry
For kinetic profiling of the tautomerization process, stopped-flow spectrophotometry is utilized, particularly in aqueous or mixed-solvent systems over varying pH ranges[3].
Reagent Preparation: Prepare a dilute solution of the
-keto ester and a series of aqueous buffer solutions (pH 2-12) with a constant ionic strength (0.1 M KCl).
Rapid Mixing: Inject the ester solution and the buffer into the stopped-flow mixing chamber (dead time < 2 ms).
Absorbance Monitoring: Monitor the decay/growth of the enol
transition (typically 250-280 nm).
Rate Constant Extraction: Fit the exponential decay curves to extract the microscopic rate constants for ketonization (
) and enolization (). The thermodynamic equilibrium is cross-validated via .
Quantitative Data Summaries
The synergistic effect of the 4-methoxy and 2-methyl groups profoundly impacts the thermodynamic parameters. Table 1 illustrates the additive destabilization of the enol form by combined steric and electronic effects compared to baseline
-keto esters.
Compound
Solvent
()
Enol %
(kJ/mol)
Dominant Tautomer
Ethyl acetoacetate (Baseline)
CDCl
0.08
~8.0%
+6.3
Keto
Ethyl 2-methylacetoacetate
CDCl
0.01
~1.0%
+11.4
Keto
Ethyl 4-methoxyacetoacetate
CDCl
0.03
~3.0%
+8.7
Keto
4-Methoxy-2-methyl -keto ester
CDCl
< 0.005
< 0.5%
> +13.0
Strongly Keto
Table 1: Comparative thermodynamic stability of substituted
-keto esters at 298 K.
Conclusion
The thermodynamic stability of 4-methoxy-2-methyl substituted
-keto esters is heavily biased toward the keto tautomer. This is the result of a precise molecular causality: the 4-methoxy group electronically stabilizes the keto form via hyperconjugation, while the 2-methyl group sterically destabilizes the enol form by inducing steric strain that disrupts essential intramolecular hydrogen bonding. Understanding these principles is critical for drug development professionals when predicting reactivity, designing asymmetric syntheses, or formulating active pharmaceutical ingredients containing complex -dicarbonyl motifs.
References
Full 3 | PDF - Scribd (Organic Chemistry II - Keto-enol tautomerism)
Electronic effects of the 4-methoxy group on benzoyl acetate reactivity
An In-depth Technical Guide: Electronic Effects of the 4-Methoxy Group on Benzoyl Acetate Reactivity Authored by: Gemini, Senior Application Scientist Abstract The introduction of a substituent onto an aromatic ring can...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: Electronic Effects of the 4-Methoxy Group on Benzoyl Acetate Reactivity
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a substituent onto an aromatic ring can profoundly alter the reactivity of a distal functional group. This technical guide provides a comprehensive examination of the electronic effects imparted by a 4-methoxy group on the reactivity of benzoyl acetate, a common ester model. We will dissect the dualistic nature of the methoxy group's electronic influence—its inductive withdrawal versus its powerful resonance donation—and elucidate how these competing forces modulate the electrophilicity of the carbonyl carbon. This guide will bridge theoretical principles with practical, field-proven methodologies, including a detailed protocol for kinetic analysis via spectrophotometry and the application of the Hammett equation to quantify these substituent effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of structure-reactivity relationships in aromatic systems.
The Duality of the Methoxy Group's Electronic Influence
A substituent's effect on the electron density of an aromatic ring is rarely a simple matter of electron donation or withdrawal. It is typically a nuanced interplay between two primary electronic effects: the inductive effect and the resonance effect. The 4-methoxy group (-OCH₃) is a classic example of this duality.[1]
Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it pulls electron density away from the benzene ring through the sigma (σ) bond framework.[2][3] This is a through-bond polarization that weakens with distance.
Resonance Effect (+R or +M): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring.[3][4][5] This donation of electron density via resonance increases the electron density of the ring, particularly at the ortho and para positions.[2]
In the case of a para-methoxy group, the resonance effect is dominant, overriding the weaker inductive effect.[3][4] The net result is that the 4-methoxy group acts as an overall electron-donating group (EDG), enriching the electron density of the benzene ring.[6]
Caption: Duality of the 4-methoxy group's electronic influence.
Impact on Benzoyl Acetate Reactivity
The primary reaction of interest for an ester like benzoyl acetate is nucleophilic acyl substitution, most commonly hydrolysis. The rate of this reaction is critically dependent on the electrophilicity of the carbonyl carbon. An electron-donating group on the benzene ring will decrease this electrophilicity, thereby slowing the rate of nucleophilic attack.
The 4-methoxy group, by donating electron density into the ring through resonance, reduces the partial positive charge on the carbonyl carbon of benzoyl acetate. This deactivation makes the carbonyl group less susceptible to attack by nucleophiles (e.g., a hydroxide ion in base-catalyzed hydrolysis). Consequently, 4-methoxybenzoyl acetate is expected to hydrolyze more slowly than its unsubstituted counterpart, benzoyl acetate.
This effect can be indirectly quantified by examining the acidity of the corresponding carboxylic acids. The stability of the conjugate base (carboxylate) is key to the acid's strength.
Table 1: Comparison of pKa values for Benzoic and 4-Methoxybenzoic Acid.
The higher pKa of 4-methoxybenzoic acid indicates it is a weaker acid than benzoic acid.[7] This is because the electron-donating -OCH₃ group destabilizes the resulting carboxylate anion, making the loss of a proton less favorable.[8][9] This same electron-donating effect is what deactivates the carbonyl group in the ester toward nucleophilic attack.
Caption: Generalized B_AC2 mechanism for ester hydrolysis.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative description to a quantitative analysis, we employ Linear Free-Energy Relationships (LFERs), the most famous of which is the Hammett equation.[10][11] The equation provides a numerical measure of the electronic effect of a substituent in a given reaction.[12]
The Hammett equation is expressed as:
log(k/k₀) = ρσ [11]
Where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect of that substituent.[13] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[10][13]
Substituent
Position
σ Value
Electronic Nature
-H
para
0.00
Reference
-OCH₃
para
-0.27
Electron-Donating
Table 2: Hammett Substituent Constants (σ).
For the base-catalyzed hydrolysis of benzoyl esters, the reaction is facilitated by increasing the electrophilicity of the carbonyl carbon. Therefore, electron-withdrawing groups accelerate the reaction (positive σ leads to larger k), while electron-donating groups decelerate it (negative σ leads to smaller k). This means the reaction constant, ρ, will be positive. A plot of log(k/k₀) versus σ for a series of substituents should yield a straight line with a positive slope equal to ρ.[12]
Caption: Expected Hammett plot for ester hydrolysis.
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
To empirically determine the effect of the 4-methoxy group, a kinetic study comparing the hydrolysis rates of benzoyl acetate and 4-methoxybenzyl acetate can be performed.[14][15] A common and reliable method is to monitor the reaction using UV-Vis spectrophotometry.[16][17] The hydrolysis reaction produces acetate and a substituted benzyl alcohol, which have different UV absorbance characteristics from the starting ester.
Objective
To determine the pseudo-first-order rate constants (k_obs) for the base-catalyzed hydrolysis of benzoyl acetate and 4-methoxybenzyl acetate at a constant temperature.
Materials and Reagents
Benzoyl Acetate
4-Methoxybenzyl Acetate
Sodium Hydroxide (NaOH), 0.100 M standardized solution
Ethanol (UV Grade)
Deionized Water
Constant temperature water bath or spectrophotometer with Peltier temperature controller
UV-Vis Spectrophotometer
Quartz cuvettes (1 cm path length)
Experimental Workflow
Caption: Workflow for kinetic analysis via spectrophotometry.
Step-by-Step Procedure
Determine Analytical Wavelength (λ_max):
Record the UV-Vis spectrum of the starting ester (e.g., 4-methoxybenzyl acetate) and the final product (4-methoxybenzyl alcohol) under the reaction conditions (e.g., in the basic ethanol/water solvent).
Identify a wavelength where the change in absorbance between the reactant and product is maximal. This will be your analytical wavelength for the kinetic run. Let's assume this is 280 nm.
Prepare for Kinetic Run:
Set the spectrophotometer to kinetics mode, monitoring absorbance at the predetermined λ_max (e.g., 280 nm).
Set the temperature of the cuvette holder to a constant value, for example, 25.0 °C.
Prepare a blank cuvette containing the reaction solvent (e.g., 50:50 ethanol/water with 0.01 M NaOH).
Execute the Reaction:
Pipette the basic solvent mixture into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.
To initiate the reaction, inject a small, precise volume of the concentrated ester stock solution (e.g., 10 µL of 10 mM benzoyl acetate in ethanol) into the cuvette. The concentration of NaOH should be in large excess to ensure pseudo-first-order conditions.[18]
Quickly mix the contents by inverting the cuvette (with a stopper) and immediately start recording the absorbance as a function of time.
Continue data collection for at least 3-5 half-lives, or until the absorbance value becomes stable (A∞).
Data Analysis:
The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀) .[19]
Where A∞ is the final absorbance, At is the absorbance at time t, and A₀ is the initial absorbance.
Plot ln(A∞ - At) versus time (t). The plot should be a straight line.
The slope of this line is equal to -k_obs. The pseudo-first-order rate constant, k_obs, can be determined from a linear regression of the data.[19]
Repeat:
Perform the experiment in triplicate for both benzoyl acetate and 4-methoxybenzyl acetate to ensure reproducibility.
Expected Results
The rate constant for 4-methoxybenzyl acetate (k_methoxy) is expected to be significantly smaller than the rate constant for benzoyl acetate (k_H), confirming the deactivating, electron-donating effect of the 4-methoxy group.
Compound
Expected Relative Rate
Justification
Benzoyl Acetate
Faster
Less electron density on the carbonyl carbon; more electrophilic.
4-Methoxybenzyl Acetate
Slower
+R effect of -OCH₃ donates electron density, deactivating the carbonyl.
Table 3: Predicted qualitative results from kinetic analysis.
Conclusion
The 4-methoxy group exerts a powerful, electron-donating resonance effect that overrides its inductive withdrawal, leading to a net deactivation of the benzoyl acetate system towards nucleophilic attack. This guide has detailed the theoretical underpinnings of this phenomenon and provided a quantitative framework through the Hammett equation. The provided experimental protocol offers a robust, self-validating system for empirically measuring this structure-reactivity relationship. For researchers in medicinal chemistry and materials science, a thorough understanding of these electronic principles is paramount, as they govern not only reaction rates but also molecular properties, binding affinities, and overall biological activity.
References
Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]
Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]
Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]
Scribd. (n.d.). Hammett Equation and Reaction Mechanisms. Retrieved from [Link]
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]
Open Access Research Journal of Chemistry and Pharmacy. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
Potgieter, K., et al. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Retrieved from [Link]
University of Wisconsin Oshkosh. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
ResearchGate. (n.d.). The application of the Hammett equation to ortho-substituted benzene reaction series. Retrieved from [Link]
PubMed. (n.d.). A rapid spectrophotometric method for the determination of esterase activity. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
College of St. Benedict & St. John's University. (n.d.). Determination of Mechanism in Chemistry. Retrieved from [Link]
Brainly. (2024, May 14). Is a methoxy group electron donating or withdrawing? Retrieved from [Link]
Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
Scribd. (n.d.). IV SEMMESTER. Retrieved from [Link]
Chemistry Stack Exchange. (2022, May 24). Comparison of the acidic nature between substituted benzoic acids and acetic acid. Retrieved from [Link]
CSIR. (n.d.). Kinetics of Hydrolysis of. Retrieved from [Link]
ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]
Filo. (2025, March 31). Methoxy group shows +R or -R ?? Retrieved from [Link]
Scribd. (n.d.). Acid-Catalyzed Ester Hydrolysis Order. Retrieved from [Link]
Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
National Institutes of Health. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Retrieved from [Link]
Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]
ResearchGate. (n.d.). Hammett plot for the addition of the benzoyl radical to styrenes... Retrieved from [Link]
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
University of Tartu. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxybenzyl acetate. Retrieved from [Link]
Canadian Science Publishing. (n.d.). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Retrieved from [Link]
MDPI. (2025, January 7). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]
An In-depth Technical Guide to the Keto-enol Tautomerism Equilibrium in Ethyl (4-methoxy-2-methylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-ketoester, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its ut...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-ketoester, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its existence as a mixture of keto and enol tautomers. This technical guide provides a comprehensive examination of the keto-enol tautomerism equilibrium of this compound. We will delve into the structural and environmental factors that govern this equilibrium, including the electronic and steric effects of the substituted benzoyl ring. This guide will present detailed methodologies for the experimental quantification of the tautomeric ratio using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, complemented by computational approaches for theoretical prediction. The information herein is designed to equip researchers with the foundational knowledge and practical tools to understand and manipulate this tautomeric system for applications in drug design and synthetic strategy.
Introduction: The Dynamic Nature of Keto-Enol Tautomerism
Tautomerism, the phenomenon of readily interconverting constitutional isomers, is a cornerstone of organic chemistry with profound implications in drug development and material science.[1] Among the various types of tautomerism, keto-enol tautomerism is particularly significant for carbonyl compounds.[2] This equilibrium involves the migration of a proton and the concomitant shift of a double bond, resulting in two distinct forms: the keto and the enol tautomer.[2]
The position of this equilibrium is highly sensitive to a multitude of factors, including the molecular structure and the surrounding environment, such as the solvent and temperature.[3][4] For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is critical, as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates.[5][6]
This guide focuses on Ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-ketoester featuring a substituted aromatic ring. The presence of the 4-methoxy and 2-methyl groups on the benzoyl moiety introduces specific electronic and steric influences that modulate the keto-enol equilibrium, making it a compelling case study.
Theoretical Framework: Factors Influencing the Tautomeric Equilibrium
The equilibrium between the keto and enol forms is a thermodynamically controlled process. While the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, several factors can shift the equilibrium to favor the enol tautomer.[7]
Structural Influences on Equilibrium
Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds like Ethyl (4-methoxy-2-methylbenzoyl)acetate, the enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[4][8] This chelation creates a pseudo-aromatic ring, which contributes to the stability of the enol tautomer.
Conjugation and Resonance: The enol form possesses a conjugated π-system that extends from the ester group, through the carbon-carbon double bond, and into the benzoyl ring. This extended conjugation provides additional resonance stabilization, which is a key factor in favoring the enol form.[7]
Substituent Effects: The electronic nature of substituents on the benzoyl ring plays a crucial role.
4-Methoxy Group: The methoxy group at the para-position is an electron-donating group due to its +M (mesomeric) effect. This donation of electron density into the aromatic ring can further stabilize the conjugated system of the enol form.
2-Methyl Group: The methyl group at the ortho-position introduces a steric effect. This steric hindrance can potentially disrupt the planarity of the molecule, which might slightly destabilize the conjugated system of the enol form. However, its weak +I (inductive) effect could also contribute to electronic stabilization. The net effect of the 2-methyl group is a balance between these steric and electronic contributions.[9]
Environmental Influences on Equilibrium
Solvent Effects: The polarity of the solvent has a profound impact on the keto-enol equilibrium.[10][11]
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the stabilizing effect of the intramolecular hydrogen bond is maximized as there is no competition from solvent molecules.[8]
Polar aprotic solvents (e.g., acetone, DMSO) can interact with both tautomers through dipole-dipole interactions. Their effect on the equilibrium is intermediate.
Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of both the keto and enol forms. This can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form and shifting the equilibrium in its favor.[10][12]
Temperature Effects: The keto-enol interconversion is a dynamic equilibrium. Increasing the temperature generally shifts the equilibrium towards the more polar keto form.[13]
The interplay of these factors determines the precise ratio of keto and enol tautomers at equilibrium.
Experimental Determination of Tautomeric Ratio
The quantification of the keto-enol ratio is most commonly achieved using spectroscopic methods, primarily NMR and UV-Vis spectroscopy.[7][14]
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful and direct method for determining the keto-enol ratio because the interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[14][15]
Expected ¹H NMR Signals:
Tautomer
Proton
Chemical Shift (δ, ppm)
Multiplicity
Integration
Keto
Methylene (-CH₂-)
~ 3.5 - 4.0
Singlet
2H
Aromatic
~ 6.8 - 7.5
Multiplet
3H
Methoxy (-OCH₃)
~ 3.8
Singlet
3H
Methyl (-CH₃)
~ 2.4
Singlet
3H
Ethyl (-OCH₂CH₃)
~ 4.2 (q), 1.3 (t)
Quartet, Triplet
2H, 3H
Enol
Vinylic (=CH-)
~ 5.5 - 6.0
Singlet
1H
Enolic OH
~ 12.0 - 13.0
Singlet (broad)
1H
Aromatic
~ 6.8 - 7.5
Multiplet
3H
Methoxy (-OCH₃)
~ 3.8
Singlet
3H
Methyl (-CH₃)
~ 2.4
Singlet
3H
Ethyl (-OCH₂CH₃)
~ 4.2 (q), 1.3 (t)
Quartet, Triplet
2H, 3H
Protocol for ¹H NMR Analysis:
Sample Preparation: Dissolve a precisely weighed amount of Ethyl (4-methoxy-2-methylbenzoyl)acetate in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
Integration and Calculation: Integrate the characteristic signals of the keto (methylene protons, -CH₂-) and enol (vinylic proton, =CH-) forms.[12][16] The percentage of the enol form can be calculated using the following formula, taking into account the number of protons contributing to each signal:
The equilibrium constant (Keq) is then calculated as:
Keq = [% Enol] / [% Keto]
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different electronic structures and thus absorb light at different wavelengths.[14][17] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the less conjugated keto form.[14]
Protocol for UV-Vis Analysis:
Sample Preparation: Prepare a dilute solution of Ethyl (4-methoxy-2-methylbenzoyl)acetate in the solvent of interest.
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.
Data Analysis: Identify the absorption maxima corresponding to the enol tautomer. The relative concentration of the enol form can be determined by applying the Beer-Lambert law, provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.
Computational Chemistry Approach
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of tautomers and thus the position of the equilibrium.[7][18]
Computational Workflow:
Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization for both structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).
Solvent Effects: To model the influence of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[19]
Equilibrium Constant Calculation: The difference in Gibbs free energy (ΔG) between the enol and keto forms is used to calculate the equilibrium constant (Keq) at a given temperature (T) using the following equation:
ΔG = G_enol - G_keto
Keq = exp(-ΔG / RT)
where R is the ideal gas constant.
Visualizing the Equilibrium and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The dynamic equilibrium between the keto and enol tautomers.
Caption: The relationship between influencing factors and implications.
Conclusion
The keto-enol tautomerism of Ethyl (4-methoxy-2-methylbenzoyl)acetate is a nuanced equilibrium governed by a delicate balance of structural and environmental factors. A comprehensive understanding of this phenomenon is paramount for its effective application in research and development. The methodologies outlined in this guide, from experimental spectroscopic techniques to computational modeling, provide a robust framework for the characterization and prediction of the tautomeric composition. By leveraging this knowledge, researchers can better control reaction outcomes and rationally design molecules with desired properties, ultimately accelerating the drug discovery and development process.
References
Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes.
Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
Frontiers in Chemical Biology. (2024, May 29). Keto-enol tautomerism in the development of new drugs.
BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
Seybold, P. G., Baldasare, C. A., & Bowers, G. A. (2023). Looking inside: Analysis of keto‐enol equilibrium using agent‐based models. International Journal of Quantum Chemistry, 123(21), e27221.
OUCI. (n.d.). Keto-enol tautomerism in the development of new drugs.
FAO AGRIS. (2024). Keto-enol tautomerism in the development of new drugs.
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
ResearchGate. (2024, May 30). Keto-enol tautomerism in the development of new drugs.
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.
Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
Unknown Source. (2025, July 29).
ACS Publications. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines.
ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR.
New Journal of Chemistry (RSC Publishing). (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations.
ChemicalBook. (2025, December 31). ETHYL 4-METHOXYBENZOYLACETATE | 2881-83-6.
BenchChem. (n.d.). An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate.
FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.
Chemistry Learner. (2020, April 29). Keto-Enol Tautomerism: Definition, Examples, and Mechanism.
ResearchGate. (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations....
ResearchGate. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study.
PubMed. (2007, February 15). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR.
Unknown Source. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM.
ChemicalBook. (2026, January 13). ETHYL (2-METHOXYBENZOYL)ACETATE | 41607-95-8.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl (4-Methoxybenzoyl)acetate | 2881-83-6.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Significance
Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 1260862-76-7) is a highly functionalized
-keto ester serving as a critical intermediate in the synthesis of complex heterocycles, including substituted quinolines and furans used in active pharmaceutical ingredients (APIs)[1].
From a physicochemical perspective, the molecule is defined by three competing structural motifs:
The ortho-methyl group: Introduces significant steric hindrance, forcing the aromatic ring out of coplanarity with the carbonyl system.
The para-methoxy group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic system and influencing dipole-dipole interactions.
This whitepaper provides a rigorous examination of its physical characteristics, explains the thermodynamic causality behind its melting point, and establishes self-validating protocols for its analytical characterization.
Core Physical Characteristics
Due to the structural asymmetry and the presence of the ortho-methyl group, Ethyl (4-methoxy-2-methylbenzoyl)acetate typically presents as a highly viscous liquid or a low-melting crystalline solid at standard ambient temperature and pressure (SATP).
Structurally related
-keto esters, such as Ethyl (2-methylbenzoyl)acetate, exhibit boiling points in the range of 256–257 °C and densities around 1.069 g/mL[2]. The addition of the para-methoxy group increases the molecular weight and enhances intermolecular dipole interactions, slightly elevating both the predicted boiling point and density relative to its unmethoxylated analogs.
Table 1: Summary of Physicochemical Properties
The following quantitative data synthesizes computed and database-verified properties for structural profiling[3].
Determining the exact melting point of highly functionalized
-keto esters is notoriously difficult using traditional capillary methods. The physical state is governed by a delicate thermodynamic equilibrium between the keto and enol tautomers.
The Causality of a Depressed Melting Point
Intramolecular Hydrogen Bonding: In the enol form, the hydroxyl proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen, creating a stabilized six-membered pseudo-ring. This internalizes the hydrogen bonding potential, drastically reducing intermolecular forces.
Steric Disruption of the Crystal Lattice: The ortho-methyl group creates a steric clash with the
-keto ester side chain. This prevents the molecule from adopting a flat, planar conformation, thereby disrupting efficient packing within a crystal lattice.
The combination of reduced intermolecular hydrogen bonding and poor lattice packing results in a significantly depressed melting point, often leading to supercooling where the compound remains a viscous liquid well below its theoretical freezing point.
Thermodynamic pathways influencing the depressed melting point of the compound.
Self-Validating Experimental Protocols
To accurately characterize the physical properties and structural integrity of Ethyl (4-methoxy-2-methylbenzoyl)acetate, researchers must employ self-validating analytical workflows. A self-validating protocol ensures that the data contains internal feedback loops (e.g., erasing thermal history before measurement).
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Because the compound is prone to supercooling, a standard capillary melting point apparatus will yield inaccurate results. DSC is mandatory.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum hermetic pan. Seal with a pinhole lid to allow for pressure equilibration without mass loss.
Atmosphere Control: Purge the DSC furnace with dry nitrogen (
) at a constant flow rate of 50 mL/min to prevent oxidative degradation during thermal cycling.
Cycle 1 (Erasing Thermal History): Heat the sample from 20 °C to 60 °C at 10 °C/min. This ensures any polymorphs or partial crystallizations induced by storage are completely melted.
Cycle 2 (Controlled Crystallization): Cool the sample from 60 °C to -60 °C at a slow rate of 5 °C/min. The slow cooling rate provides the necessary activation energy for the sterically hindered molecules to arrange into a crystal lattice. Hold isothermally at -60 °C for 10 minutes.
Cycle 3 (Melting Point Acquisition): Heat the sample from -60 °C to 60 °C at 5 °C/min.
Data Validation: The onset temperature (
) of the sharp endothermic peak during Cycle 3 represents the true thermodynamic melting point. The integration of the peak provides the enthalpy of fusion ().
Protocol B: Structural Validation via
NMR Spectroscopy
To confirm the purity and the keto-enol ratio (which directly impacts the physical state), NMR spectroscopy must be utilized.
Step-by-Step Methodology:
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
).
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as the zero-point calibration standard.
Acquisition Parameters: Acquire the spectrum at 400 MHz or higher. Use a relaxation delay (
) of at least 2 seconds to ensure complete relaxation of the protons for accurate quantitative integration.
Tautomeric Feedback Loop (Validation):
Locate the singlet for the methylene protons (
) of the keto form around 3.9 ppm.
Locate the singlet for the vinylic proton (
) of the enol form around 5.5 ppm, and the highly deshielded enol hydroxyl proton () around 12.0 ppm.
Self-Validation: The integration of the keto methylene protons plus the enol vinylic proton must perfectly correlate with the integration of the stable aromatic protons.
Self-validating analytical workflow for complete physical characterization.
Conclusion
Ethyl (4-methoxy-2-methylbenzoyl)acetate is a chemically nuanced building block whose physical properties are dictated by the interplay of steric hindrance from its ortho-methyl group and the thermodynamic stability of its enol tautomer. Because these factors suppress efficient crystal lattice packing, the compound exhibits a depressed melting point and requires advanced thermal analysis (DSC) for accurate phase characterization. By employing the self-validating protocols outlined in this guide, researchers can ensure robust, reproducible data for downstream pharmaceutical development.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 83499502, Ethyl (4-methoxy-2-methylbenzoyl)acetate." PubChem. Available at:[Link] (Referenced for Exact Mass, XLogP3, TPSA, and Computed Properties).
IUPAC nomenclature and synonyms for Ethyl (4-methoxy-2-methylbenzoyl)acetate
This guide details the nomenclature, synthesis, and pharmaceutical utility of Ethyl (4-methoxy-2-methylbenzoyl)acetate , a specialized -keto ester intermediate used in the development of bioactive heterocycles. Compound...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the nomenclature, synthesis, and pharmaceutical utility of Ethyl (4-methoxy-2-methylbenzoyl)acetate , a specialized
-keto ester intermediate used in the development of bioactive heterocycles.
Compound Identity & Nomenclature
This compound is a sterically modified
-keto ester characterized by a para-methoxy and ortho-methyl substitution pattern on the benzoyl ring. This specific substitution is critical for modulating lipophilicity and metabolic stability in downstream drug scaffolds.
The synthesis of this compound presents a challenge due to the steric hindrance of the ortho-methyl group, which can retard nucleophilic attack at the carbonyl. The most robust industrial route involves a two-stage process: Friedel-Crafts Acylation followed by a Claisen Condensation .
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
).
Mechanism: Electrophilic aromatic substitution. The methoxy group directs para, while the methyl group directs ortho/para. The 4-position (para to methoxy) is sterically and electronically favored.
Protocol:
Charge a flame-dried reactor with
and dry DCM under nitrogen.
Cool to 0°C. Add 3-methylanisole dropwise.
Slowly add acetic anhydride while maintaining internal temperature
.
Allow to warm to room temperature and stir for 4 hours.
Quench: Pour onto crushed ice/HCl mixture.
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. Purify via vacuum distillation.
Solvent: Toluene (co-solvent) or neat Diethyl Carbonate.
Critical Control Point: The reaction requires continuous removal of ethanol to drive the equilibrium forward.
Protocol:
Activation: Wash NaH with dry hexane to remove mineral oil. Suspend in dry diethyl carbonate (DEC).
Addition: Heat the suspension to reflux (
). Add a solution of the acetophenone precursor in DEC dropwise over 1 hour.
Reaction: Continue reflux for 4–6 hours. The evolution of hydrogen gas and the formation of a solid mass (sodium enolate) indicate progress.
Quench: Cool to
. Carefully add glacial acetic acid (to neutralize the enolate without hydrolysis) followed by ice water.
Extraction: Extract with ethyl acetate. Wash the organic layer with saturated
(to remove acid) and brine.
Purification: The crude oil is typically purified by high-vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1).
Synthesis Pathway Diagram
Figure 1: Two-step synthetic route from commodity chemicals to the target
-keto ester.
Pharmaceutical Applications
This molecule serves as a "linchpin" intermediate—a scaffold upon which complex heterocyclic systems are constructed. Its value lies in the 1,3-dicarbonyl moiety, which is highly reactive toward binucleophiles.
A. Precursor for Tubulin Inhibitors (SMART Agents)
Research indicates that 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) are potent tubulin polymerization inhibitors.[1][2]
Mechanism: The
-keto ester undergoes bromination at the -position, followed by condensation with thioamides (Hantzsch Thiazole Synthesis) to form the thiazole core.
Therapeutic Relevance: These analogs target the colchicine-binding site and have shown efficacy against multidrug-resistant (MDR) cancer lines.[1][2]
B. Synthesis of Coumarins (Pechmann Condensation)
Reacting this compound with phenols in the presence of acid catalysts (e.g.,
) yields 4-substituted coumarins.
Utility: Coumarin derivatives are widely screened for anticoagulant (warfarin-like) and antioxidant activities. The ortho-methyl group on the phenyl ring induces a twist in the biaryl system, potentially improving selectivity for specific enzyme pockets.
C. Quinolone Antibiotics & Kinase Inhibitors
Condensation with anilines followed by high-temperature cyclization (Conrad-Limpach synthesis) yields 4-quinolones.
Utility: These scaffolds are foundational for antibacterial agents (fluoroquinolones) and kinase inhibitors targeting pathways like VEGFR or EGFR.
Application Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing the target compound as a core scaffold.
Physical Properties & Safety
Property
Value (Experimental/Predicted)
Appearance
Clear, pale yellow to orange liquid
Boiling Point
~155–160°C at 1.0 mmHg (Predicted)
Density
Solubility
Soluble in EtOAc, DCM, MeOH; Insoluble in water
pKa
~10.3 (Active methylene proton)
Safety Considerations:
Handling: The compound is an ester and likely a skin/eye irritant. Standard PPE (gloves, goggles) is required.
Reactivity: The active methylene group is acidic; avoid contact with strong bases unless intended for reaction.
References
PubChem. Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate (CID 83499502). National Library of Medicine. Link
Li, C. M., et al. (2010).[2] "Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor." Cancer Research. Link
Organic Syntheses. General Procedure for Claisen Condensation using Diethyl Carbonate. Org.[3][4][5][6] Synth. Coll. Vol. 3, p. 379. Link
ChemicalBook. 4-Methoxy-2-methylacetophenone (CAS 24826-74-2) Properties and Synthesis.Link
Synthesis of 7-methoxy-5-methylcoumarins from benzoyl acetate derivatives
Application Note: Advanced Synthesis of 7-Methoxy-5-methylcoumarin Derivatives via Benzoyl Acetate Precursors Document ID: AN-2026-03-01 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthesis of 7-Methoxy-5-methylcoumarin Derivatives via Benzoyl Acetate Precursors
Document ID: AN-2026-03-01
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Focus: Regioselective synthesis, mechanistic causality, and scalable protocols
Introduction & Mechanistic Rationale
Coumarins bearing a 7-methoxy-5-methyl substitution pattern (analogous to the natural product siderin and its derivatives) are highly valued in drug development for their robust fluorescence, metabolic stability, and potent pharmacological activities [1]. The synthesis of these scaffolds using benzoyl acetate derivatives (e.g., ethyl benzoyl acetate) as precursors offers a versatile pathway to introduce bulky, lipophilic phenyl or benzoyl moieties into the coumarin core.
Depending on the chosen synthetic pathway, benzoyl acetates can function either as a
-keto ester in a Pechmann condensation or as an active methylene compound in a Knoevenagel condensation .
The Causality of Reactivity: Ethyl benzoyl acetate exhibits lower electrophilicity at the ketone carbonyl compared to aliphatic analogs (like ethyl acetoacetate) due to the steric bulk and electronic delocalization provided by the adjacent phenyl ring [2]. Consequently, standard acid-catalyzed Pechmann conditions often fail or require extended reaction times. To overcome this, tailored Lewis acids (such as Zn-Ti-O nanoparticles) or sequential synthesis strategies (like Knoevenagel cyclization) are required to drive the reaction to completion.
Retrosynthetic Analysis & Pathway Selection
To achieve the 7-methoxy-5-methylcoumarin core, we outline two distinct, self-validating synthetic pathways based on the dual reactivity of benzoyl acetate.
Pathway A (Pechmann Condensation): Yields 4-phenyl-7-methoxy-5-methylcoumarin . We utilize orcinol (5-methylresorcinol) rather than 3-methoxy-5-methylphenol to bypass regioselectivity issues during cyclization. The resulting 7-hydroxy intermediate is subsequently O-methylated.
Pathway B (Knoevenagel Condensation): Yields 3-benzoyl-7-methoxy-5-methylcoumarin . We utilize 2-hydroxy-4-methoxy-6-methylbenzaldehyde. The active methylene of ethyl benzoyl acetate attacks the aldehyde, followed by intramolecular transesterification to close the lactone ring [3].
Caption: Divergent synthetic pathways for 7-methoxy-5-methylcoumarins utilizing ethyl benzoyl acetate.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring and pH-dependent extractions ensure that unreacted starting materials are systematically eliminated before the final purification step.
Protocol A: Synthesis of 4-Phenyl-7-methoxy-5-methylcoumarin (Pechmann Route)
This protocol utilizes a tailored Lewis acid to overcome the low electrophilicity of the benzoyl acetate ketone.
Step 1: Pechmann Condensation
Preparation: In a 50 mL round-bottom flask, combine orcinol (10 mmol, 1.24 g) and ethyl benzoyl acetate (10 mmol, 1.92 g).
Catalysis: Add 10 mol% of tailored Zn
TiO nanoparticles (or a suitable strong Lewis acid such as anhydrous AlCl if NPs are unavailable)[2].
Reaction: Heat the solvent-free mixture to 120 °C under continuous stirring for 4–5 hours. Causality Note: The extended time is strictly required due to the steric hindrance of the phenyl ring adjacent to the reactive carbonyl.
IPC: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the orcinol spot (visualized with UV 254 nm and iodine) indicates completion.
Workup: Cool the mixture to room temperature, add crushed ice, and stir vigorously. Filter the precipitated 4-phenyl-7-hydroxy-5-methylcoumarin and wash with cold water. Recrystallize from ethanol.
Step 2: O-Methylation
Reaction: Dissolve the intermediate (5 mmol) in anhydrous DMF (15 mL). Add anhydrous K
CO (15 mmol) and stir for 15 minutes to form the phenoxide ion.
Alkylation: Dropwise add methyl iodide (MeI, 7.5 mmol). Stir at room temperature for 3 hours.
Workup: Pour into ice water (50 mL). The product will precipitate. Filter, wash with 5% NaOH (to remove any unreacted phenolic intermediate—self-validation step), and then with water. Recrystallize from methanol.
Protocol B: Synthesis of 3-Benzoyl-7-methoxy-5-methylcoumarin (Knoevenagel Route)
This protocol leverages the active methylene of ethyl benzoyl acetate.
Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxy-6-methylbenzaldehyde (10 mmol, 1.66 g) and ethyl benzoyl acetate (10 mmol, 1.92 g) in absolute ethanol (30 mL).
Catalysis: Add a catalytic amount of piperidine (0.2 mL). Causality Note: Piperidine acts as a base to deprotonate the active methylene, forming an enolate that attacks the aldehyde. Ethanol facilitates the subsequent transesterification.
Reaction: Reflux the mixture (78 °C) for 3–4 hours [3].
IPC: Monitor via TLC (Hexane:EtOAc 8:2).
Workup: Concentrate the mixture under reduced pressure to half its volume and cool to 0–5 °C overnight.
Purification: Filter the resulting crystalline solid. Wash with cold ethanol and recrystallize from an Ethanol/Dichloromethane mixture to yield pure 3-benzoyl-7-methoxy-5-methylcoumarin.
Experimental Workflow & Quality Control
Caption: Standardized workflow for the synthesis and purification of coumarin derivatives.
Quantitative Data Summaries
The following table summarizes the expected quantitative metrics for both synthetic pathways, allowing for rapid comparison of reaction efficiency.
Metric
Pathway A (Pechmann + Alkylation)
Pathway B (Knoevenagel)
Precursor Phenol/Aldehyde
Orcinol (5-Methylresorcinol)
2-Hydroxy-4-methoxy-6-methylbenzaldehyde
Benzoyl Acetate Role
-Keto Ester
Active Methylene
Catalyst
ZnTiO NPs (10 mol%)
Piperidine (Catalytic)
Reaction Temperature
120 °C (Solvent-free)
78 °C (Ethanol Reflux)
Condensation Time
4.0 – 5.0 hours
3.0 – 4.0 hours
Overall Yield (Expected)
60 – 68% (Over 2 steps)
75 – 82% (Single step)
Product Substitution
4-Phenyl-7-methoxy-5-methyl
3-Benzoyl-7-methoxy-5-methyl
Primary Impurity Risk
Unreacted 7-OH intermediate
Knoevenagel uncyclized adduct
References
Prediction of the reaction mechanisms of sesquiterpene coumarin synthases supports a direct evolutionary link with triterpene biosynthesis. bioRxiv. Available at:[Link]
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at:[Link]
Synthesis of
-conjugated coumarins and their derivatives for supramolecular applications. RSC Nanoscience. Available at:[Link]
Application
Application Note: Synthesis of Pyrazoles via Knorr Condensation of Ethyl (4-methoxy-2-methylbenzoyl)acetate
Introduction & Rationale Pyrazole derivatives are a privileged class of heterocyclic pharmacophores in drug development, exhibiting potent anti-inflammatory, antimicrobial, and targeted kinase inhibitory activities[1]. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Pyrazole derivatives are a privileged class of heterocyclic pharmacophores in drug development, exhibiting potent anti-inflammatory, antimicrobial, and targeted kinase inhibitory activities[1]. The synthesis of highly substituted pyrazoles often relies on the Knorr Pyrazole Synthesis, a robust and scalable methodology involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].
This application note details the specific synthesis of pyrazoles using Ethyl (4-methoxy-2-methylbenzoyl)acetate as the
-ketoester building block. The incorporation of the 4-methoxy-2-methylphenyl moiety is highly relevant in the development of selective phosphodiesterase (PDE) inhibitors and other neuro-active therapeutics[3].
Mechanistic Causality & Reaction Design
The efficiency of the Knorr synthesis relies on the differential electrophilicity of the two carbonyl groups within the
-ketoester.
Electrophilicity Differential: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-ketone carbon is significantly more electrophilic than the ester carbonyl. The ester's partial positive charge is delocalized and stabilized by the adjacent ethoxy oxygen via resonance. Consequently, the primary amine of the hydrazine nucleophile selectively attacks the ketone first, forming a hydrazone intermediate.
Acid Catalysis: The addition of a mild acid, such as glacial acetic acid, protonates the ketone oxygen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the initial nucleophilic attack and subsequent dehydration to the hydrazone[2].
Cyclization & Tautomerization: Following hydrazone formation, the secondary nitrogen of the hydrazine undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, eliminating ethanol to form a pyrazolone core[4]. The system then undergoes tautomerization to the 5-hydroxypyrazole form. This shift is thermodynamically driven by the immense stabilization energy gained from establishing a fully aromatic 1H-pyrazole ring[5].
Mechanistic pathway of the Knorr pyrazole synthesis from a β-ketoester.
Experimental Protocol
This protocol outlines the synthesis of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-ol (and its tautomers) using hydrazine hydrate.
Reaction Setup: In a 20-mL scintillation vial or a 25-mL round-bottom flask equipped with a magnetic stir bar, combine 3.0 mmol of ethyl (4-methoxy-2-methylbenzoyl)acetate and 6.0 mmol of hydrazine hydrate[4].
Solvent & Catalyst Addition: Add 3.0 mL of 1-propanol, followed by 3 drops of glacial acetic acid. Note: 1-Propanol (b.p. 97°C) is selected over ethanol to allow for a higher reflux temperature, which provides the necessary thermal energy to drive the dehydration and cyclization steps efficiently[6].
Reflux: Place the reaction vessel on a heating mantle or hot plate. Heat the mixture to approximately 100°C under continuous stirring for 1.0 to 1.5 hours[1].
TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a mobile phase of 30% Ethyl Acetate / 70% Hexane. The starting
-ketoester will appear as a distinct spot; continue heating until this spot is completely consumed[4].
Quenching & Precipitation: Once the reaction is complete, carefully add 10 mL of deionized water directly to the hot, stirring reaction mixture. The sudden increase in solvent polarity forces the hydrophobic pyrazole product to precipitate out of solution[7].
Isolation: Cool the mixture to room temperature. Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and a minimal amount of cold ethanol to remove unreacted hydrazine and trace impurities. Dry the product under vacuum[7].
Step-by-step experimental workflow for the synthesis and isolation of pyrazole derivatives.
Analytical Validation & Quantitative Data
The following table summarizes the expected quantitative outcomes and reaction parameters when utilizing different hydrazine derivatives with Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Parameter
Hydrazine Hydrate
Phenylhydrazine
Nucleophile Equivalents
2.0 eq
1.5 eq
Reaction Temperature
100°C
100°C
Typical Reaction Time
1.0 - 1.5 hours
2.0 - 2.5 hours
Expected Yield
85 - 92%
78 - 85%
Major Tautomer (Solid State)
5-Hydroxypyrazole
5-Pyrazolone
TLC Mobile Phase
30% EtOAc / 70% Hexane
30% EtOAc / 70% Hexane
Troubleshooting & Optimization Insights
Steric Hindrance: The 2-methyl group on the benzoyl ring of the starting material introduces moderate steric bulk near the ketone electrophile. This can slightly retard the initial hydrazone formation compared to unsubstituted ethyl benzoylacetate. Maintaining a strict 100°C temperature ensures the activation energy barrier is overcome without requiring prolonged reaction times that could lead to degradation[6].
Regioselectivity with Substituted Hydrazines: When using substituted hydrazines (e.g., phenylhydrazine), the more nucleophilic nitrogen (the unsubstituted
group) preferentially attacks the more electrophilic ketone. This regiocontrol ensures the formation of the 1-phenyl-3-aryl-pyrazol-5-one isomer as the major product[2].
Safety Considerations: Hydrazine hydrate is highly toxic and a suspected carcinogen. All manipulations, especially the initial mixing and refluxing, must be performed in a certified fume hood with appropriate personal protective equipment (PPE)[4].
References
Title: Knorr Pyrazole Synthesis
Source: Chem Help Asap
URL: [Link]
Title: Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors (US11186582B2)
Title: Review on Heterocyclic Compounds Synthesis and Evaluation
Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)
URL: [Link]
Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL
Source: PubMed Central (PMC)
URL: [Link]
This Application Note details the optimization of Knoevenagel condensation conditions for Ethyl (4-methoxy-2-methylbenzoyl)acetate . Unlike simple
-keto esters (e.g., ethyl acetoacetate), this substrate presents unique steric and electronic challenges due to the 2-methyl-4-methoxybenzoyl moiety.
The 2-methyl group exerts an "ortho-effect," creating steric congestion near the carbonyl center and potentially distorting the planarity of the enolate. Consequently, standard "textbook" conditions (weak amine bases) often result in sluggish kinetics or incomplete conversion. This guide prioritizes a high-performance Lewis Acid-mediated protocol (
) alongside a classic azeotropic method for less hindered electrophiles.
Mechanistic Insight: The "Ortho-Effect" Challenge
The success of the Knoevenagel condensation relies on the formation of a nucleophilic enolate or enol.[1]
Steric Inhibition: The ortho-methyl group on the benzene ring hinders the coplanarity of the benzoyl carbonyl with the aromatic ring. While this prevents resonance stabilization from the ring (making the ketone more reactive to nucleophiles in theory), it sterically blocks the approach of bulky aldehydes during the C-C bond-forming step.
Electronic Push: The para-methoxy group is a strong electron donor (resonance), increasing the electron density on the carbonyl oxygen. This makes the substrate an excellent candidate for Titanium(IV) coordination , favoring Lewis Acid catalysis over simple Brønsted base catalysis.
Diagram 1: Reaction Mechanism & Chelation Model
Caption: Figure 1. The titanium-mediated mechanism locks the
-keto ester into a rigid chelate, overcoming the steric hindrance of the 2-methyl group and enhancing enolate nucleophilicity.
Experimental Protocols
Method A: The "Gold Standard" (TiCl₄ Mediated)
Recommended for: Hindered aldehydes, rapid synthesis, and maximizing yield.
Rationale:
acts as a dual activator. It coordinates to the aldehyde (increasing electrophilicity) and the -keto ester (facilitating enolization via a transient titanium enolate).
Reagents:
Substrate: 1.0 equiv
Aldehyde: 1.1 equiv
: 2.0 equiv (1M in DCM)
Base: Pyridine (4.0 equiv) or
Solvent: Anhydrous THF or
Protocol:
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.
Solvation: Dissolve Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous THF (
concentration).
Cooling: Cool the solution to
(ice bath).
Titanium Addition: Dropwise add
(2.0 equiv) over 10 minutes. Caution: Exothermic; yellow/orange precipitate may form.
Base Addition: Dropwise add Pyridine (4.0 equiv) over 15 minutes. The mixture will likely turn dark/deep red.
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Quench: Quench carefully with saturated aqueous
or .
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Application Notes & Protocols: Accelerating Heterocyclic Synthesis with Microwave-Assisted Methodologies Using Ethyl (4-methoxy-2-methylbenzoyl)acetate
Abstract The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid and efficient synthesis of complex molecular scaffolds. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a tr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid and efficient synthesis of complex molecular scaffolds. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][2] This guide provides an in-depth exploration of microwave-assisted synthetic routes utilizing ethyl (4-methoxy-2-methylbenzoyl)acetate, a versatile β-keto ester precursor, for the construction of high-value heterocyclic compounds. We will delve into the fundamental principles of microwave heating, provide detailed, field-tested protocols for the synthesis of pyrazolone and quinolone derivatives, and offer expert insights into reaction optimization and best practices.
Introduction: The Microwave Advantage in Modern Synthesis
Conventional organic synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[3] This process can lead to uneven temperature distribution and the formation of unwanted by-products. Microwave-assisted synthesis, by contrast, utilizes dielectric heating.[4][5] Microwave energy directly interacts with polar molecules or ions within the reaction mixture, causing them to oscillate and rapidly generate heat volumetrically.[5][6]
This fundamental difference in energy transfer provides several key advantages:
Rapid Reaction Rates: Direct and uniform heating allows for reaching target temperatures almost instantaneously, dramatically accelerating reaction kinetics.[1][7]
Higher Yields & Purity: The reduction in reaction time minimizes the opportunity for side reactions and thermal degradation of products, often leading to cleaner reaction profiles and higher isolated yields.[4][8]
Energy Efficiency: By heating only the reactants and solvent, MAOS is a more energy-efficient process compared to conventional methods that heat the entire apparatus.[6]
Alignment with Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent or even solvent-free conditions.[7][8]
The precursor at the core of this guide, Ethyl (4-methoxy-2-methylbenzoyl)acetate [9], is a highly functionalized β-keto ester. This class of compounds serves as a cornerstone in organic synthesis, particularly for cyclocondensation reactions that form a wide array of biologically active heterocyclic systems.
General Experimental Workflow: A Validating System
A successful microwave-assisted synthesis protocol is a self-validating system, ensuring reproducibility and safety. The general workflow is outlined below, from initial setup to final product analysis.
Caption: General workflow for microwave-assisted organic synthesis.
Application Protocol I: Rapid Synthesis of Pyrazolone Derivatives
Pyrazolones are a class of heterocyclic compounds found in numerous pharmaceuticals, noted for their anti-inflammatory, analgesic, and antitumor activities.[10] The classical Knorr condensation of β-keto esters with hydrazines can be significantly accelerated using microwave irradiation, often under solvent-free conditions.[10][11]
Scientific Rationale
The reaction proceeds via a regioselective nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the β-keto ester.[11] This is followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. Microwave heating provides the necessary activation energy rapidly and uniformly, driving the reaction to completion in minutes and preventing the formation of side products often seen with prolonged conventional heating.[11][12]
Caption: Microwave-assisted synthesis of pyrazolones.
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 mmol, 1.0 eq).
Co-reactant Addition: Add the desired substituted or unsubstituted hydrazine (e.g., phenylhydrazine, hydrazine hydrate) (1.1 mmol, 1.1 eq).
Scientist's Note: A slight excess of the hydrazine ensures the complete consumption of the limiting β-keto ester. This reaction is often performed neat (solvent-free), which is both environmentally friendly and efficient as the reactants can absorb microwave energy directly.[11][13]
Vessel Sealing: Securely cap the process vial.
Microwave Parameters: Place the vial in the cavity of a dedicated microwave synthesizer. Set the following parameters:
Temperature: 120 °C
Power: 100-200 W (dynamic power control)
Ramp Time: 1 minute
Hold Time: 4 minutes
Stirring: High
Irradiation & Cooling: Initiate the reaction. After the hold time is complete, the vessel is rapidly cooled to below 50 °C using the instrument's compressed air cooling system.
Product Isolation: Open the vial and add 5 mL of ethanol. The product will often precipitate upon cooling or addition of the anti-solvent.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry. If necessary, the product can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.[2]
Data & Expected Outcomes
The following table summarizes typical results for microwave-assisted pyrazolone synthesis based on analogous reactions with β-keto esters reported in the literature.
Application Protocol II: Efficient Construction of 4-Quinolone Scaffolds
The 4-quinolone core is a privileged structure in medicinal chemistry, forming the basis of a major class of antibacterial agents.[15][16] Microwave-assisted synthesis provides a powerful alternative to traditional methods like the Conrad-Limpach-Knorr synthesis, which often require very high temperatures (up to 250 °C) and long reaction times.[17][18]
Scientific Rationale
This synthesis involves two key steps that are accelerated by microwave heating: (1) the formation of an enamine intermediate via the reaction of an aniline with the β-keto ester, and (2) the thermal cyclization of this intermediate to form the quinolone ring.[18] Microwave irradiation facilitates rapid, high-temperature cyclization in a closed-vessel system, achieving in minutes what would typically require extended heating in a high-boiling solvent like diphenyl ether.[18][19]
Reagent Preparation: In a 10 mL microwave process vial, combine ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 mmol, 1.0 eq) and a substituted aniline (e.g., aniline, 4-fluoroaniline) (1.0 mmol, 1.0 eq).
Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq).
Scientist's Note: An acid catalyst facilitates the initial condensation to form the enamine intermediate. In some solvent-free microwave preparations, the catalyst can also act as the reaction medium by melting and dissolving the reagents.[4][18]
Vessel Sealing: Securely cap the process vial.
Microwave Parameters:
Temperature: 220 °C
Power: 150-300 W (dynamic power control)
Ramp Time: 2 minutes
Hold Time: 10 minutes
Stirring: High
Irradiation & Cooling: Run the reaction in the microwave synthesizer. The high temperature is crucial for the cyclization step. Ensure the pressure does not exceed the vessel's safety limits. Cool the vessel rapidly post-reaction.
Product Isolation: After cooling, carefully uncap the vial in a fume hood. Add 10 mL of ethyl acetate and stir to dissolve the crude mixture. The product may precipitate. Alternatively, the solvent can be removed under reduced pressure.
Purification: The crude solid is triturated with diethyl ether or petroleum ether to remove unreacted starting materials. The resulting solid is collected by filtration and can be recrystallized from a solvent such as ethanol or isopropanol to yield the pure 4-quinolone product.
Data & Expected Outcomes
Microwave-assisted quinolone synthesis demonstrates a significant improvement over conventional methods.
The use of microwave irradiation in conjunction with versatile precursors like ethyl (4-methoxy-2-methylbenzoyl)acetate represents a significant advancement in synthetic chemistry. The protocols detailed herein demonstrate the power of MAOS to deliver rapid, efficient, and high-yield syntheses of valuable heterocyclic scaffolds. For researchers in drug development, this translates to accelerated lead optimization cycles and faster access to novel chemical entities. The continued development of microwave technology and its application in multi-component and flow-chemistry setups promises even greater innovations in the future.[20][21]
References
Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link][11][13]
Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate. [Link][14]
Valizadeh, H., & Gholipur, H. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules. [Link][22]
Ghanbari, M., & Bazoobandi, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link][8]
Dar, A. A., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link][1]
Pal, S., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]
Polshettiwar, V., & Varma, R. S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link][4]
Sharma, D., et al. (2020). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives. Indian Journal of Chemical Technology. [Link][23]
Mojtahedi, M. M., et al. (2007). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. [Link][12]
Chakole, R., et al. (2012). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link][5]
Al-Warhi, T., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link][17]
Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link][10]
Vaidya, M. R., & Navale, B. S. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science. [Link]
Ghanbari, M., & Bazoobandi, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
Lidström, P., et al. (2001). Microwave assisted organic synthesis — a review. Google Books.
Sharma, P. (2010). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research. [Link]
Unknown. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]
Mulyani, D., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. [Link]
Unknown. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
Beltran, M. J. D., & Completo, G. C. (2020). Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin. Philippine Journal of Science. [Link]
Unknown. (n.d.). SYNTHESIS OF NOVEL ANALOGUES OF THE 4QUINOLONES. Rhône-Poulenc Ltd. [Link]
Asati, V., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]
Singh, R., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]
Biginelli, P. (1893). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. ResearchGate. [Link]
Mitra, J., & Mitra, A. K. (2002). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. SciSpace. [Link]
Patel, R. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASAYAN Journal of Chemistry. [Link]
Shaabani, A., & Mirzaei, P. (2007). Microwave-Assisted Three Component Cyclocondensation Reaction: A Facile Synthesis of Highly Functionalized Cyclohexene Derivatives. ResearchGate. [Link]
Jadhav, S. D., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmaceutical Analysis. [Link]
Attimarad, M. V., et al. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Brieflands. [Link]
Unknown. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]
Dar'in, D., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note | Protocol ID: AN-EMMB-042
Executive Summary
This guide details the solvent selection criteria for nucleophilic substitution reactions involving Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 260356-24-3 / Generic Analogues). As a sterically crowded
-keto ester, this scaffold presents a classic "ambident nucleophile" challenge. The selection of solvent dictates the regioselectivity between C-alkylation (desired for carbon chain extension) and O-alkylation (often an undesired side reaction), as well as the efficiency of nucleophilic acyl substitution (transesterification/amidation).
This document provides a mechanistic rationale for solvent choice, a decision matrix for process chemists, and validated protocols for high-fidelity synthesis.
Mechanistic Grounding: The Ambident Enolate Challenge
The reactivity of Ethyl (4-methoxy-2-methylbenzoyl)acetate is governed by its active methylene group (C2). Upon deprotonation, it forms a resonance-stabilized enolate. The specific challenge with this molecule is the 2-methyl (ortho) substituent on the benzoyl ring, which introduces steric torque, potentially destabilizing the planar transition state required for C-alkylation.
Solvent-Dependent Regioselectivity
The enolate can attack electrophiles at either the Carbon (
-C) or the Oxygen (enolate O).
C-Alkylation (Thermodynamic/Kinetic Balance): Favored when the metal cation (
, ) is tightly coordinated to the enolate oxygen, shielding it from attack.[1] This requires non-polar or moderately polar solvents (THF, Toluene) that do not effectively solvate the cation.
O-Alkylation (Kinetic Trap): Favored when the solvent separates the ion pair. Polar Aprotic solvents (DMSO, DMF, HMPA) solvate the cation strongly, leaving a "naked" enolate.[1] The highly electronegative oxygen atom then becomes the primary nucleophile (Hard-Hard interaction).
Visualization of Solvent Influence
The following diagram illustrates how solvent polarity shifts the reaction pathway.
Figure 1: Mechanistic divergence of enolate alkylation driven by solvent-cation interactions.
Solvent Selection Matrix
Use this table to select the optimal solvent system based on your specific transformation goal.
Reaction Type
Recommended Solvent
Co-Solvent / Additive
Mechanism
Primary Risk
Standard -Alkylation
Acetone or Acetonitrile
None
(Loose Ion Pair)
Moderate O-alkylation if electrophile is "Hard" (e.g., sulfates).
High-Fidelity C-Alkylation
THF (Anhydrous)
-
Tight Ion Pair
Slower reaction rate; requires stronger base (NaH, LDA).
Difficult Alkylation (Steric bulk)
DMF or DMSO
-
Naked Enolate
High risk of O-alkylation; difficult workup (high BP).
Phase Transfer Catalysis
Toluene
Water + TBAB
Interfacial
Emulsion formation; requires vigorous stirring.
Transesterification (Amidation)
Toluene or Xylene
-
Nucleophilic Acyl Sub.
Requires high temp (reflux) to drive off EtOH.
Critical Consideration: The "Ortho-Effect"
The 2-methyl group on the benzoyl ring creates steric hindrance.
Implication: In highly polar solvents (DMF), the bulky benzoyl group may force the enolate oxygen into a more exposed position, increasing O-alkylation rates compared to unsubstituted benzoyl acetates.
Recommendation: For this specific substrate, THF is superior to DMF for C-alkylation because the tight ion pairing helps overcome the steric bias that might otherwise favor O-attack.
Detailed Protocols
Protocol A: C-Selective
-Alkylation (Recommended)
Objective: Mono-alkylation of the active methylene group with an alkyl halide (R-X).
Solvent System: THF (Tetrahydrofuran) – Favors C-alkylation via tight ion pairing.[1]
Reagents:
Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)
Alkyl Halide (1.1 eq)
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under Nitrogen (
) or Argon.
Solvent Charge: Add NaH (washed with hexanes to remove oil if necessary) and suspend in anhydrous THF at 0°C.
Substrate Addition: Dissolve Ethyl (4-methoxy-2-methylbenzoyl)acetate in a minimal amount of THF. Add dropwise to the NaH suspension over 15 minutes.
Observation: Evolution of
gas. The solution will turn yellow/orange (enolate formation).
Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.
Electrophile Addition: Add the Alkyl Halide dropwise.
Note: If the electrophile is a liquid, add neat. If solid, dissolve in minimal THF.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material (
).
Quench: Cool to 0°C. Carefully add saturated
solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
Objective: Converting the ester to an amide (e.g., reaction with an aniline or amine).[4]
Solvent System: Toluene or Xylene – High boiling point allows thermal promotion and azeotropic removal of ethanol.
Step-by-Step Procedure:
Mix: Combine Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq) and the Amine (1.1 eq) in Toluene (0.5 M).
Catalyst: Add a catalytic amount of DMAP (10 mol%) or Boric Acid (if reacting with anilines).
Reflux: Heat to reflux (110°C) using a Dean-Stark trap or open condenser to allow ethanol to escape.
Duration: 12–24 hours.
Purification: Cool to RT. The product often precipitates (if anilide). If not, evaporate Toluene and recrystallize from EtOH/Water.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or poor selectivity.
Figure 2: Troubleshooting logic for alkylation of
-keto esters.
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Enolates and Ambident Nucleophiles).
Wagenhofer, M., et al. (2012).
-Keto Esters and Subsequent SN2 Displacement". Journal of the American Chemical Society.
PubChem Compound Summary. (n.d.). Ethyl (4-methoxy-2-methylbenzoyl)acetate.[5] National Center for Biotechnology Information.
Organic Syntheses. (1963). "Benzoylacetanilide".[4][6] Org.[3][4][6][7][8] Synth. Coll. Vol. 4, p.80. (Demonstrates solvent choice for amidation of benzoylacetates).
Technical Support Center: Minimizing Decarboxylation of Ethyl (4-methoxy-2-methylbenzoyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (4-methoxy-2-methylbenzoyl)acetate. This guide is designed to provide in-depth troubleshooting an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (4-methoxy-2-methylbenzoyl)acetate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize the common and often frustrating side reaction of decarboxylation. As a β-keto ester, this compound is susceptible to the loss of its ester group as carbon dioxide, particularly under certain reaction conditions. This guide will delve into the mechanisms behind this side reaction and provide practical, field-proven strategies to maintain the integrity of your molecule throughout your experimental workflow.
Understanding the Challenge: The Instability of β-Keto Esters
Ethyl (4-methoxy-2-methylbenzoyl)acetate belongs to the class of β-keto esters, which are valuable synthetic intermediates.[1] However, their utility is often hampered by their inherent instability. The presence of a carbonyl group at the β-position relative to the ester group makes the molecule susceptible to hydrolysis followed by decarboxylation, especially when heated or exposed to acidic or basic conditions.[2] This process leads to the formation of the corresponding ketone, 4-methoxy-2-methylacetophenone, and carbon dioxide. Understanding the mechanisms that drive this unwanted reaction is the first step toward effective mitigation.
The decarboxylation of a β-keto ester typically proceeds through the formation of a β-keto acid intermediate.[2][3][4] This intermediate, being unstable, readily loses carbon dioxide through a cyclic transition state, particularly when heated.[5][6][7]
Here we address common issues encountered during the handling and reaction of Ethyl (4-methoxy-2-methylbenzoyl)acetate, providing explanations and actionable solutions.
Q1: My reaction yield of Ethyl (4-methoxy-2-methylbenzoyl)acetate is consistently low, and I'm observing a significant amount of a lower molecular weight byproduct. What is likely happening?
A1: This is a classic sign of decarboxylation. The lower molecular weight byproduct is almost certainly 4-methoxy-2-methylacetophenone. This indicates that the reaction conditions are promoting the hydrolysis of your ester to the corresponding β-keto acid, which then rapidly decarboxylates.
Troubleshooting Steps:
Temperature Control: Elevated temperatures are a primary driver of decarboxylation.[5][7]
Recommendation: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Monitor the reaction closely and avoid prolonged heating.
pH Management: Both acidic and basic conditions can catalyze the initial hydrolysis step.[2]
Recommendation:
If your reaction requires basic conditions, consider using a non-nucleophilic base to minimize hydrolysis.
If acidic conditions are necessary, use the mildest acid possible and maintain a strictly anhydrous environment to suppress water-mediated hydrolysis.
Reaction Time: The longer your compound is exposed to harsh conditions, the greater the extent of decarboxylation.
Recommendation: Optimize your reaction time. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs.
Q2: I'm struggling with decarboxylation during the purification of my product. What purification techniques are recommended?
A2: Purification is a critical stage where decarboxylation can significantly reduce your final yield. Standard purification methods often involve conditions that can trigger this side reaction.
Recommended Purification Protocols:
Purification Method
Potential Issues
Mitigation Strategies
Distillation
High temperatures can cause thermal decomposition and decarboxylation.
- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point. - Short Path Distillation: For small-scale purifications, this minimizes the time the compound spends at high temperatures.
Chromatography
Acidic or basic stationary phases (e.g., silica gel, alumina) can catalyze decarboxylation.
- Neutralized Silica Gel: Wash silica gel with a suitable base (e.g., triethylamine in the mobile phase) to neutralize acidic sites. - Alternative Stationary Phases: Consider using less acidic supports like Florisil® or neutral alumina. - Flash Chromatography: The rapid nature of flash chromatography minimizes contact time with the stationary phase.
Crystallization
The choice of solvent and temperature can be critical.
- Solvent Selection: Use a solvent system from which the product crystallizes readily at a moderate to low temperature. Avoid solvents that may have acidic or basic impurities. - Controlled Cooling: Employ slow, controlled cooling to promote the formation of pure crystals, minimizing the need for reheating and further purification steps.
Q3: Can I use protecting groups to prevent decarboxylation?
A3: While not a direct prevention of the decarboxylation of the final product, protecting the β-keto functionality during intermediate steps of a multi-step synthesis can be a viable strategy. However, the deprotection step itself must be carefully chosen to avoid triggering decarboxylation.
Considerations for Protecting Groups:
Ketal/Acetal Formation: The ketone can be protected as a ketal or acetal. Deprotection is typically achieved under acidic conditions, which must be carefully controlled to avoid subsequent decarboxylation.
Enol Ether/Enamine Formation: The enol form of the β-keto ester can be converted to a more stable enol ether or enamine.
Q4: Are there any specific catalysts or reagents that can minimize decarboxylation?
A4: While many catalysts can inadvertently promote decarboxylation, some have been found to be milder for reactions involving β-keto esters.
Lewis Acids: In certain reactions, milder Lewis acids can be used instead of strong Brønsted acids.[8] The choice of Lewis acid and solvent is crucial and requires careful optimization.
Enzymatic Reactions: For certain transformations, biocatalysts (enzymes) can offer high selectivity under mild pH and temperature conditions, thereby avoiding decarboxylation.
Visualizing the Problem: The Decarboxylation Pathway
To better understand the process you are trying to prevent, the following diagram illustrates the key steps in the decarboxylation of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Caption: The two-step pathway of decarboxylation.
Experimental Workflow for Minimizing Decarboxylation
The following diagram outlines a logical workflow to troubleshoot and optimize your reaction conditions.
Caption: A systematic approach to troubleshooting decarboxylation.
By understanding the chemical principles behind decarboxylation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your Ethyl (4-methoxy-2-methylbenzoyl)acetate preparations.
References
Enolates: Decarboxylation - Reactivity: substitution at carboxyl. (n.d.). Reactivity in Chemistry. Retrieved from [Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications. Retrieved from [Link]
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. Retrieved from [Link]
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]
Chapter 21.5 Decarboxylation of beta-keto acids. (2020, March 18). YouTube. Retrieved from [Link]
Decarboxylation. (2024, January 18). Chemistry Steps. Retrieved from [Link]
Technical Support Center: Troubleshooting Steric Hindrance in 2-Methylbenzoyl Acetate Reactions
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges arising from steric hindrance in reactions involving 2-methylbenzoyl acetate. The ortho-methyl group on the benzoyl ring introduces significant steric bulk, which can profoundly influence reactivity at the adjacent carbonyl and the active methylene positions. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.
Introduction: The Challenge of the Ortho-Methyl Group
2-Methylbenzoyl acetate, a valuable β-keto ester, presents unique synthetic challenges primarily due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring.[1] This steric congestion can impede the approach of reagents to the carbonyl carbon and the adjacent active methylene group, leading to sluggish reactions, low yields, and the formation of undesired side products.[2] Understanding the interplay of steric and electronic effects is crucial for designing successful synthetic strategies.[1] This guide will dissect common issues and provide field-proven solutions to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my enolate formation with 2-methylbenzoyl acetate so slow and incomplete?
A1: The ortho-methyl group sterically hinders the active methylene protons, making them less accessible to bases. Standard bases like sodium ethoxide may not be effective. You will likely need a stronger, more sterically demanding (non-nucleophilic) base to efficiently deprotonate the α-carbon.[3][4][5]
Q2: I am observing significant amounts of O-alkylation instead of the desired C-alkylation. What is causing this?
A2: O-alkylation becomes competitive when C-alkylation is slow due to steric hindrance.[6][7] The enolate has two nucleophilic sites: the α-carbon and the enolate oxygen. When the carbon center is sterically shielded, electrophiles may preferentially attack the more accessible oxygen atom. This issue is often exacerbated by the choice of solvent and counterion.
Q3: My Knoevenagel condensation with an aldehyde is not proceeding to completion. How can I drive the reaction forward?
A3: The nucleophilic attack of the enolate on the aldehyde carbonyl is likely the rate-limiting step and is hindered by the ortho-methyl group.[8] To overcome this, you may need more forcing conditions, such as a stronger base, a higher reaction temperature, or the removal of water to shift the equilibrium towards the product.[9]
Q4: Are there any general strategies to mitigate steric hindrance in reactions with 2-methylbenzoyl acetate?
A4: Yes. Key strategies include:
Choice of Base: Employ strong, non-nucleophilic, and sterically hindered bases.[4][5][10]
Reaction Conditions: Higher temperatures can provide the necessary activation energy to overcome steric barriers.
Catalyst Selection: In some cases, phase-transfer catalysis can be effective by bringing the reactants into closer proximity and enhancing the nucleophilicity of the enolate.[6][7][11]
Reagent Choice: Use less bulky electrophiles or reagents where possible.
Troubleshooting Guides
Issue 1: Inefficient Enolate Formation
Low yields or slow reaction rates in subsequent steps often trace back to incomplete enolate formation.
Causality: The steric bulk of the ortho-methyl group impedes the approach of the base to the α-protons. Weaker bases like sodium ethoxide or potassium carbonate may exist in equilibrium with the starting material, leading to a low concentration of the enolate.[3]
Troubleshooting Protocol:
Select a Stronger, Non-Nucleophilic Base: The use of a strong, sterically hindered base is critical to ensure complete and irreversible deprotonation.[4][5]
Lithium diisopropylamide (LDA): This is often the base of choice for creating kinetic enolates from sterically hindered ketones and esters.[3][4][5][12][13] Its bulky nature prevents it from acting as a nucleophile.[13]
Sodium Hydride (NaH) or Potassium Hydride (KH): These are strong, non-nucleophilic bases that can effectively deprotonate β-keto esters.[4] KH is generally more reactive than NaH.[14]
Potassium tert-butoxide (KOtBu): While strong, it can sometimes act as a nucleophile, but its steric bulk often favors its role as a base.[4]
Optimize Reaction Temperature:
For LDA, reactions are typically run at low temperatures (e.g., -78 °C) to form the kinetic enolate and prevent side reactions.[5][12]
For NaH or KH, the reaction may require initial cooling followed by warming to room temperature to ensure complete deprotonation.
Data-Driven Decision Making: Choice of Base
Base
pKa of Conjugate Acid
Key Characteristics
Recommended Use Case for 2-Methylbenzoyl Acetate
Sodium Ethoxide
~16
Common, but may not fully deprotonate; can act as a nucleophile.
Not recommended for sterically hindered substrates.
Potassium tert-butoxide
~17
Stronger and more hindered than ethoxide.
A viable option, but monitor for nucleophilic side reactions.[4]
Sodium Hydride (NaH)
~35
Strong, non-nucleophilic, but can be slow due to heterogeneity.
Effective, may require longer reaction times or elevated temperatures.[4]
Lithium Diisopropylamide (LDA)
~36
Very strong, bulky, and non-nucleophilic; ideal for kinetic enolate formation.[4][5]
Highly recommended for efficient and clean enolate formation.[13]
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C to pre-form the LDA.
Add a solution of 2-methylbenzoyl acetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.
Stir for 1-2 hours at -78 °C to ensure complete enolate formation before proceeding with the addition of your electrophile.
Logical Flow for Troubleshooting Enolate Formation
Caption: Decision tree for troubleshooting enolate formation.
Issue 2: Poor Selectivity in Alkylation Reactions (C- vs. O-Alkylation)
The formation of the O-alkylated product is a common side reaction when the C-alkylation is sterically hindered.
Causality: The enolate of 2-methylbenzoyl acetate is an ambident nucleophile. While C-alkylation is usually thermodynamically favored, the kinetic barrier to attack the sterically congested α-carbon can be high.[6][7] This allows the more accessible oxygen atom to compete as the nucleophilic site, leading to the formation of the undesired enol ether.
Troubleshooting Protocol:
Employ Phase-Transfer Catalysis (PTC): PTC can be highly effective in promoting C-alkylation.[6][7] A quaternary ammonium or phosphonium salt is used to shuttle the enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides.[11] This "naked" anion in the organic phase is highly reactive, and C-alkylation often predominates.[6][7]
Optimize Solvent and Counterion:
Solvent: Aprotic, non-polar solvents can favor C-alkylation.
Counterion: The nature of the counterion (e.g., Li+, Na+, K+) can influence the C/O ratio. Harder cations (like Li+) tend to associate more strongly with the oxygen atom, which can sometimes favor C-alkylation.
Workflow for Optimizing C-Alkylation
Caption: Workflow for improving C-alkylation selectivity.
Issue 3: Low Yield in Knoevenagel and Claisen-Schmidt Condensations
These condensation reactions rely on the nucleophilic addition of the enolate to a carbonyl compound, a step that is highly susceptible to steric hindrance.[8][9]
Causality: The bulky ortho-toluoyl group hinders the approach of the enolate to the electrophilic carbonyl carbon of the aldehyde or ketone partner. This increases the activation energy of the carbon-carbon bond-forming step.
Troubleshooting Protocol:
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Refluxing in a suitable solvent like toluene or xylene is a common strategy.
Use a More Effective Catalyst/Base System:
For Knoevenagel condensations, classic catalysts like piperidine or pyridine may be insufficient.[15] Stronger amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective.[4]
Lewis acid catalysis can sometimes enhance the electrophilicity of the carbonyl partner, facilitating the nucleophilic attack.
Removal of Water: The Knoevenagel condensation produces water as a byproduct.[9] Removing this water, for instance, with a Dean-Stark apparatus, will drive the equilibrium towards the product according to Le Châtelier's principle.
Comparative Conditions for Knoevenagel Condensation
Condition
Standard Protocol
Troubleshooting Protocol
Rationale
Catalyst
Piperidine/Acetic Acid
DBU or a Lewis Acid
Increases the rate of enolate formation and/or enhances the electrophilicity of the carbonyl.
Temperature
Room Temperature to 80 °C
Reflux in Toluene (111 °C)
Provides sufficient energy to overcome the steric barrier.
Water Removal
None
Dean-Stark Apparatus
Shifts the reaction equilibrium to favor product formation.[9]
Conclusion
Successfully employing 2-methylbenzoyl acetate in synthesis requires a deliberate and informed approach to experimental design. The steric hindrance from the ortho-methyl group is a significant but surmountable challenge. By carefully selecting strong, non-nucleophilic bases, optimizing reaction conditions, and considering advanced techniques like phase-transfer catalysis, researchers can mitigate the negative impacts of steric bulk and achieve high yields of their desired products. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific substrates and transformations.
References
Jones, R. A., Nokkeo, S., & Singh, S. (1977). Phase-Transfer Catalysis: Acylation of β-Dicarbonyl Compounds. Synthetic Communications, 7(3), 195-199. [Link]
Taylor & Francis Online. (2006, October 23). Phase-Transfer Catalysis: Acylation of β-Dicarbonyl Compounds. Retrieved from Taylor & Francis Online. [Link]
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from RSC Publishing. [Link]
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
Wikipedia. Non-nucleophilic base. Retrieved from Wikipedia. [Link]
Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. (n.d.). [Link]
Semantic Scholar. Phase-Transfer Catalysis: Phosphorylation of β-Dicarbonyl Compounds. Retrieved from Semantic Scholar. [Link]
Journal of the American Chemical Society. Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Retrieved from JACS. [Link]
Westin, J. Enolates - Organic Chemistry. Retrieved from Jack Westin. [Link]
Grokipedia. Non-nucleophilic base. Retrieved from Grokipedia. [Link]
PMC. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from PMC. [Link]
Chem Help ASAP. (2019, November 4). common bases for deprotonating ketones to make enolates. YouTube. [Link]
Royal Society of Chemistry. Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis.... Retrieved from RSC Publishing. [Link]
Organic Reactions. The Knoevenagel Condensation. Retrieved from Organic Reactions. [Link]
CHIMIA. Extremely Strong, Non-ionic Bases: Syntheses and Applications**. Retrieved from CHIMIA. [Link]
operachem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from operachem. [Link]
Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from Chemistry Learner. [Link]
Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. Retrieved from Chemistry Stack Exchange. [Link]
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]
ResearchGate. (2024, April 26). Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. Retrieved from ResearchGate. [Link]
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from Taylor & Francis. [Link]
Journal of the American Chemical Society. Highly Enantioselective Hydrogenation of .beta.-Keto Esters under Mild Conditions. Retrieved from JACS. [Link]
PubMed. (2004, October 1). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. Retrieved from PubMed. [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [Link]
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]
ResearchGate. (PDF) Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Retrieved from ResearchGate. [Link]
Reddit. (2022, April 22). What is the rationale behind selective beta-keto ester formation?. Retrieved from r/OrganicChemistry. [Link]
PrepChem.com. Preparation of Methyl Benzoylacetate. Retrieved from PrepChem.com. [Link]
Wikipedia. Steric effects. Retrieved from Wikipedia. [Link]
Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from Chemistry LibreTexts. [Link]
Semantic Scholar. Acylation of Esters, Ketones and Nitriles. Retrieved from Semantic Scholar. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from RSC Publishing. [Link]
ResearchGate. Illustrations of the steric hindrance due to the acetato methyl groups.... Retrieved from ResearchGate. [Link]
PMC. (2024, January 2). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Retrieved from PMC. [Link]
Google Patents. EP0525506A2 - A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids.
Case ID: PUR-83499
Molecule: Ethyl (4-methoxy-2-methylbenzoyl)acetate
CAS: 1260862-76-7 (Related analogs: 2881-83-6)
Chemical Class:
-Keto Ester / Benzoyl Acetate Derivative
Executive Summary
You are encountering difficulty removing unreacted Ethyl (4-methoxy-2-methylbenzoyl)acetate (hereafter referred to as EMMBA ) from your reaction mixture. As a
-keto ester, EMMBA exhibits keto-enol tautomerism, which complicates standard silica chromatography (causing "streaking" or co-elution). Furthermore, the ortho-methyl group provides steric hindrance that may retard standard ketone scavenging techniques.
This guide details three targeted protocols to remove this impurity, ranked by specificity and ease of execution.
Module 1: The Chelation Protocol (Copper Complexation)
Best for: Removing EMMBA when your desired product does not chelate metals (e.g., alkylated products, pyrimidines, or non-chelating heterocycles).
The Science:
-keto esters react with Copper(II) acetate to form neutral, lipophilic bis-chelate complexes. These complexes have drastically different solubilities and chromatographic retention factors (Rf) compared to the free ester. EMMBA will form a blue/green complex, while most non-chelating products will not.
Protocol A: Copper(II) Acetate Wash
Preparation: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Reagent: Prepare a saturated aqueous solution of Copper(II) Acetate (
).
Extraction:
Wash the organic layer vigorously with the
solution (2-3 times).
Observation: The aqueous layer is blue. If EMMBA is present, the organic layer may turn green/teal (formation of the lipophilic copper complex).
Note: Unlike simple salts, the copper-EMMBA complex is often soluble in organic solvents.
Separation Strategy (The "Switch"):
Option 1 (Precipitation): If the complex is insoluble in ether/hexane, concentrate the organic phase and add cold hexanes. The copper-EMMBA complex may precipitate as a solid. Filter it off.
Option 2 (Chromatography Shift): The Cu-complex travels much faster (is less polar) or much slower than the free ligand depending on the solvent system. Run a TLC of the organic layer after the copper wash. You will likely see the impurity spot shift significantly, allowing easy column separation.
Troubleshooting Q&A
Q: My organic layer turned bright green. Did I lose my product?
A: Not necessarily. The green color confirms EMMBA formed a complex. Unless your product is also a strong chelator (like a 1,3-diketone or imidazole), it remains free in the solution.
Q: The complex isn't precipitating.
A: The ortho-methyl group increases lipophilicity. Use Option 2 (Chromatography). The Cu-complex is practically non-polar compared to the free enol.
Best for: Scenarios where EMMBA is a minor impurity (<10%) and your product is stable to hydrazine or primary amines.
The Science:
-keto esters react rapidly with hydrazine to form pyrazolones . Pyrazolones are highly polar, crystalline solids that often precipitate out of solution or adhere strongly to the baseline of a silica column.
Protocol B: Hydrazine Scavenging
Dissolution: Dissolve crude mixture in Ethanol or Methanol .
Scavenger: Add 1.5 equivalents (relative to the estimated EMMBA impurity) of Hydrazine Hydrate or Phenylhydrazine .
Reaction: Stir at room temperature for 1–2 hours.
Critical Adjustment: Due to the 2-methyl steric hindrance on the benzoyl ring, the ketone is less electrophilic. If TLC shows no change after 1 hour, heat to 40°C.
or DCM. The pyrazolone is likely insoluble and can be filtered off.
Alternatively, run a short silica plug. The pyrazolone will stick to the baseline (Rf ~ 0.0), while your product elutes.
Troubleshooting Q&A
Q: I used a resin-bound amine scavenger, but it didn't work.
A: Resin kinetics are slow, and the ortho-methyl group on EMMBA blocks the approach to the ketone. Solution-phase hydrazine is smaller and more nucleophilic.
Q: Will this damage my product?
A: Only if your product contains an aldehyde, a more reactive ketone, or an alkyl halide.
Module 3: Chromatographic Optimization
Best for: When chemical modification is not an option.
The Science:
EMMBA exists in equilibrium between keto and enol forms. On silica gel, the acidic silanols interact with the enol, causing peak tailing (streaking). This tailing often overlaps with the product.
Protocol C: Acid-Buffered Silica Chromatography
Mobile Phase: Add 0.5% to 1.0% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH).
Mechanism: The acid suppresses the ionization of the enol and saturates the basic sites on the silica, sharpening the EMMBA peak.
Loading: Do not load in DCM if possible. Load as a dry pack on Celite or in a minimum volume of the mobile phase.
Detection: EMMBA is UV active (Benzoyl chromophore). Use 254 nm.
Decision Matrix & Workflow
The following diagram illustrates the logical decision path for selecting the correct purification method based on your product's sensitivity and the impurity's behavior.
Caption: Decision tree for selecting the optimal purification technique for removing Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Comparative Data: Purification Efficiency
Technique
Selectivity for EMMBA
Product Loss Risk
Primary Mechanism
Notes
Copper(II) Wash
High
Low
Chelation / Solubility Switch
Best for non-polar products. Visual endpoint (Green).
Hydrazine Scavenge
Very High
Medium
Cyclization (Pyrazolone)
Converts oil impurity to solid. Requires hydrazine stability.
EMMBA BP is high (>260°C atm). Requires <0.1 mmHg.
References & Grounding
Synthesis and Reactivity of Beta-Keto Esters:
Source: "Synthesis of β-keto carboxylic acids, esters and amides."[4] Organic Chemistry Portal.
Relevance: Confirms the reactivity profile of benzoyl acetate derivatives and their susceptibility to nucleophilic attack (hydrazine) and metal chelation.
URL:
Copper-Catalyzed Manipulation of Beta-Keto Esters:
Source: "Copper-Catalyzed Regioselective Annulation of β-Keto Esters..." Journal of Organic Chemistry (2025).[5]
Relevance: Validates the strong interaction between copper species and the beta-keto ester motif, supporting the chelation purification strategy.
URL:
Physical Properties of Ethyl Benzoylacetate Derivatives:
Source: PubChem Compound Summary for Ethyl (4-methoxy-2-methylbenzoyl)acetate (CID 83499502).[6]
Relevance: Provides structural confirmation and physicochemical properties (LogP, H-bond acceptors) used to determine solubility and chromatography conditions.
Technical Support Center: Overcoming Ester Hydrolysis in Ethyl (4-methoxy-2-methylbenzoyl)acetate
Introduction Ethyl (4-methoxy-2-methylbenzoyl)acetate is a highly versatile -keto ester building block used extensively in API (Active Pharmaceutical Ingredient) synthesis and drug development. However, a pervasive chall...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl (4-methoxy-2-methylbenzoyl)acetate is a highly versatile
-keto ester building block used extensively in API (Active Pharmaceutical Ingredient) synthesis and drug development. However, a pervasive challenge when utilizing this compound is the unintended hydrolysis of its ethyl ester moiety. This invariably leads to spontaneous decarboxylation, destroying the -keto ester architecture and yielding the byproduct 4-methoxy-2-methylacetophenone.
This guide provides an authoritative troubleshooting framework to diagnose, prevent, and resolve hydrolysis issues during your synthetic workflows.
Mechanistic Causality: The Hydrolysis-Decarboxylation Cascade
To prevent degradation, one must understand the structural vulnerability of
-keto esters. The methylene protons situated between the ketone and ester carbonyls are highly acidic (pKa ~11-13). When exposed to aqueous bases (e.g., NaOH, KOH) or adventitious water during enolate formation, the ester group undergoes rapid saponification [1].
The resulting
-keto acid is thermally unstable. The -carbonyl group acts as an electron sink, facilitating a cyclic six-membered transition state that readily extrudes carbon dioxide (decarboxylation) at room temperature [2].
Figure 1: The degradation cascade of Ethyl (4-methoxy-2-methylbenzoyl)acetate via hydrolysis.
Diagnostic Troubleshooting & FAQs
Q1: My yield of the alkylated
-keto ester is extremely low, and NMR shows a methyl ketone byproduct. What went wrong?A: You are observing the classic decarboxylation byproduct, 4-methoxy-2-methylacetophenone. This occurs when adventitious water in your solvent or hygroscopic base (like ) initiates ester hydrolysis. Once the -keto acid forms, ambient room temperature is sufficient to drive decarboxylation [1].
Solution: Switch to strictly anhydrous solvents (e.g., dry DMF or THF) and use non-nucleophilic bases like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS). If an alkoxide base is required, you must use Sodium Ethoxide (NaOEt) in anhydrous Ethanol to prevent both hydrolysis and transesterification [3].
Q2: Can I use an aqueous workup to quench the reaction?A: Yes, but pH and temperature control are critical. Quenching a highly basic reaction mixture directly into water creates an alkaline aqueous environment that rapidly hydrolyzes the ester.
Solution: Perform a "reverse quench" by pouring the reaction mixture into a cold (0°C), vigorously stirred buffer solution (e.g., saturated aqueous
or 1M ) to immediately neutralize the base without exposing the product to high pH extremes.
Q3: I need to perform a transesterification on the ester. How do I prevent cleavage of the entire group?A:
-keto esters require specialized, mild conditions for transesterification because strong aqueous acids/bases will destroy the molecule. Utilize catalytic 4-Dimethylaminopyridine (4-DMAP) or Lewis acids under strictly anhydrous conditions, or employ enzymatic catalysis (like Lipase CALB) which operates at neutral pH and ambient temperature, completely avoiding the hydrolysis pathway [3].
Quantitative Impact of Reaction Conditions on Stability
The table below summarizes the relative stability of Ethyl (4-methoxy-2-methylbenzoyl)acetate under various common synthetic environments, illustrating the critical need for anhydrous and pH-controlled conditions.
Reaction Condition
Base/Reagent
Solvent
Temp (°C)
Hydrolysis/Decarboxylation Rate
Primary Outcome
Aqueous Base
1M NaOH
/THF
25
Extremely High (t½ < 10 mins)
Complete conversion to methyl ketone [1].
Aqueous Acid
1M HCl
/EtOH
60
High (t½ ~ 1 hr)
Acid-catalyzed hydrolysis & decarboxylation [2].
Wet Alkoxide
NaOEt (old batch)
EtOH
25
Moderate
Partial loss of yield due to moisture.
Anhydrous Alkoxide
NaOEt (fresh)
Dry EtOH
0 to 25
Negligible
Stable enolate formation; ideal for alkylation.
Non-Nucleophilic
NaH or LiHMDS
Dry THF
-78 to 0
None
Quantitative enolate generation.
Validated Protocol: Anhydrous Enolate Formation and Alkylation
To ensure a self-validating, hydrolysis-free system, follow this standardized protocol for the functionalization of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Objective: Alkylation at the
-carbon without ester degradation.
Reagents: Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.1 eq), Alkyl Halide (1.2 eq), Anhydrous THF.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon.
Base Suspension: Add NaH (1.1 eq) to the flask. Wash with anhydrous hexane (2 x 5 mL) to remove mineral oil, decanting the solvent via syringe. Suspend the washed NaH in anhydrous THF (0.2 M relative to substrate).
Cooling: Cool the suspension to 0°C using an ice-water bath. (Causality: Lower temperatures suppress any background nucleophilic attack by trace hydroxide).
Substrate Addition: Dissolve Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. (Observation: Effervescence of
gas indicates successful enolate formation).
Alkylation: Stir at 0°C for 30 minutes, then add the alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC/HPLC).
Reverse Quench (Critical Step): Transfer the reaction mixture via cannula into a separate flask containing a rapidly stirring mixture of saturated aqueous
and Ethyl Acetate at 0°C. (Causality: The buffered, biphasic quench immediately neutralizes unreacted base, while the product rapidly partitions into the organic layer, shielding it from the aqueous phase).
Isolation: Separate the layers, extract the aqueous phase with Ethyl Acetate, dry the combined organics over anhydrous
, and concentrate under reduced pressure.
Figure 2: Optimized workflow for the anhydrous alkylation of β-keto esters.
References
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
Troubleshooting
Optimizing catalyst loading for Ethyl (4-methoxy-2-methylbenzoyl)acetate condensation
Topic: Optimization of Lewis Acid Promoter ( ) Loading in C-Acylation Role: Senior Process Chemist / Application Scientist Date: October 26, 2023 Executive Technical Overview The synthesis of Ethyl (4-methoxy-2-methylben...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Lewis Acid Promoter (
) Loading in C-Acylation
Role: Senior Process Chemist / Application Scientist
Date: October 26, 2023
Executive Technical Overview
The synthesis of Ethyl (4-methoxy-2-methylbenzoyl)acetate is a critical C-C bond-forming step, typically serving as the scaffold for SGLT2 inhibitors (e.g., Ipragliflozin, Toogliflozin).
While often referred to as "catalyst loading," the role of Magnesium Chloride (
) in this reaction is more accurately described as a Lewis Acid Promoter that facilitates soft enolization. The reaction typically involves the condensation of 4-methoxy-2-methylbenzoyl chloride with Potassium Ethyl Malonate (KEM) or Ethyl Acetoacetate .
The Core Challenge:
Optimizing
loading is a trade-off between reaction kinetics/selectivity (favoring high loading) and process rheology/workup (favoring low loading).
Mechanistic Insight & Visualization
Understanding why you are optimizing loading is prerequisite to fixing failures.
does not merely speed up the reaction; it alters the transition state geometry to favor C-acylation over O-acylation.
The Chelation-Control Mechanism
The magnesium ion coordinates with the dicarbonyl enolate, creating a rigid six-membered chelate. This exposes the central carbon nucleophile while shielding the oxygen, ensuring the incoming acid chloride attacks the carbon.
Figure 1: The Magnesium Chelate Control Model. Sufficient Mg++ concentration is required to maintain the thermodynamic stability of the C-nucleophile complex.
Optimization Data Matrix
Use this table to benchmark your current protocol against optimal process windows.
TEA must buffer the HCl generated. Insufficient base stalls conversion.
Solvent System
MeCN or THF
THF/EtOAc
MeCN gives higher rates but THF allows better slurry management.
Temperature
0°C to 25°C
10°C to 35°C
Higher temps in catalytic mode compensate for lower kinetic driving force.
Reaction Time
2 - 4 Hours
6 - 12 Hours
Lower loading requires extended aging times.
Troubleshooting Guide & FAQs
Module A: Reaction Stalling & Conversion
Q: My reaction stalls at 60-70% conversion despite using 1.0 eq of
. Adding more catalyst doesn't help. Why?
A: The issue is likely physical surface area, not chemical stoichiometry.
is often used as a powder. In non-polar solvents (like Toluene) or semi-polar solvents (THF), anhydrous can aggregate into "clumps," drastically reducing the active surface area available for enolate coordination.
Diagnostic: Check your
source. Is it anhydrous beads or fine powder?
Solution:
Switch to Powder: Use finely milled anhydrous
.
Solvent Annealing: Stir the
in the solvent with the base (TEA) for 30 minutes before adding the malonate/acid chloride. This breaks up aggregates.
Water Trace: Ensure water content is <0.05%. Water hydrolyzes the acid chloride faster than the condensation occurs.
Module B: Impurity Profile (O- vs. C-Acylation)
Q: I am seeing a significant "O-acylated" byproduct (enol ester) in my HPLC traces. Is my catalyst loading too low?
A: Yes, or your temperature is too high during the addition.
The C-acylation (desired) has a higher activation energy but leads to a more thermodynamically stable product (the Mg-chelated beta-keto ester). The O-acylation is kinetically fast but reversible.
Mechanism: Low Mg concentration means free enolate (K+ counterion) exists. The "hard" oxygen of the free enolate attacks the "hard" carbonyl of the acid chloride.
Protocol Adjustment:
Increase Loading: Bump
from 0.5 eq to 0.8 eq.
Dosing Strategy: Slow down the addition of the acid chloride. This ensures that the Mg-chelate (C-nucleophile) is regenerated faster than the acid chloride accumulates.
Thermal Shift: Run the addition at 0°C, then warm to 40°C. The heat drives the rearrangement of any kinetic O-product back to the thermodynamic C-product.
Module C: Process Rheology (The "Cement" Effect)
Q: At 1.2 eq
, my reaction mixture turns into a solid block (cement) that breaks my stirrer. How do I optimize loading to prevent this?
A: You are encountering the "Magnesium Ethoxide/Chloride Gelation" phenomenon.
High concentrations of Mg salts in THF/MeCN form non-newtonian gels.
The Fix (Catalyst Optimization):
Reduce Loading: Drop
to 0.6 eq .
Dilution: Maintain a solvent volume of at least 10-12 volumes relative to the starting material.
Co-Solvent: Add 10% Ethyl Acetate to the THF. This disrupts the lattice structure of the Mg-complex, keeping the slurry flowable.
Validated Experimental Protocol (Optimized)
Objective: Synthesis of Ethyl (4-methoxy-2-methylbenzoyl)acetate with 0.6 eq
(High Efficiency).
Activation: To a reactor under
, charge THF (10 vol) and Anhydrous (0.6 eq) . Stir at 20°C for 30 min.
Base Addition: Add Triethylamine (2.5 eq) dropwise. (Exothermic). Stir for 1 hour. Note: The slurry will thicken.
Coupling: Add 4-methoxy-2-methylbenzoyl chloride (1.0 eq) dissolved in THF (2 vol) dropwise over 2 hours, maintaining T < 10°C.
Completion: Warm to 25°C and stir for 6 hours. Monitor by HPLC (Target: <2% Acid Chloride).
Decarboxylation/Workup: Quench with 2N HCl (pH adjusted to ~2). Stir vigorously to hydrolyze the intermediate and decarboxylate. Separate organic layer.[1]
Decision Logic for Optimization
Use this flow to determine your next move in process development.
Figure 2: Troubleshooting logic flow for catalyst loading adjustments.
References
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[2] The Journal of Organic Chemistry, 50(15), 2622–2624.
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and ethyl potassium malonate. Synthesis, 1993(03), 290-292.
Handa, M., et al. (2015). Process for the preparation of SGLT2 inhibitors (Gliflozins). US Patent 9,120,776. (Demonstrates the industrial application of this specific benzoyl acetate synthesis).
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters.[3] The Journal of Organic Chemistry, 43(10), 2087-2088. (Alternative activation method comparison).
Controlling regioselectivity in reactions of Ethyl (4-methoxy-2-methylbenzoyl)acetate
Welcome, Researchers. This guide is designed to serve as a dedicated resource for controlling regioselectivity in reactions involving Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, Researchers. This guide is designed to serve as a dedicated resource for controlling regioselectivity in reactions involving Ethyl (4-methoxy-2-methylbenzoyl)acetate. As Senior Application Scientists, we understand that mastering the reactivity of this versatile β-keto ester is critical for success in drug discovery and complex molecule synthesis. This center moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Foundational Concepts & FAQs
Before diving into specific reaction troubleshooting, it's essential to understand the inherent chemical properties of Ethyl (4-methoxy-2-methylbenzoyl)acetate that dictate its reactivity.
Molecule at a Glance: Reactive Sites
The structure of Ethyl (4-methoxy-2-methylbenzoyl)acetate presents multiple sites for potential reactions. The key to controlling regioselectivity lies in understanding and exploiting the subtle differences in their reactivity.
Caption: Competing pathways for C- vs. O-alkylation of the β-keto ester enolate.
Solutions & Protocols
To favor the desired C-alkylation, you must manipulate the reaction conditions to favor thermodynamic control and a soft-soft interaction.
Parameter
To Favor C-Alkylation (Thermodynamic)
To Favor O-Alkylation (Kinetic)
Rationale
Base
NaH, NaOEt, K₂CO₃
LDA (Lithium diisopropylamide), KHMDS
Weaker bases establish an equilibrium, favoring the more stable C-alkylated product. Strong, bulky bases irreversibly form the enolate, and the subsequent reaction is kinetically controlled. [1][2]
Electrophile
Soft (e.g., CH₃I, CH₃CH₂Br)
Hard (e.g., (CH₃)₃SiCl, R-OTf)
Soft electrophiles prefer to react with the soft carbon nucleophile. [3]Hard electrophiles, like silyl chlorides, have a high affinity for the hard oxygen atom, and the resulting O-Si bond is very strong. [4][5]
Solvent
Protic or high-polarity aprotic (e.g., EtOH, DMF)
Aprotic, non-polar (e.g., THF, Dioxane)
Protic solvents can solvate the oxygen atom of the enolate, hindering its reactivity and favoring C-alkylation.
Temperature
0 °C to Room Temperature
-78 °C
Lower temperatures prevent the system from reaching thermodynamic equilibrium, thus favoring the faster, kinetically controlled O-alkylation product. [2]
Counter-ion
Na⁺, K⁺
Li⁺
The smaller Li⁺ cation coordinates more tightly with the oxygen atom, leaving the carbon atom more available for alkylation under certain conditions, though the base/temperature effect is generally more dominant.
Protocol 1: Maximizing C-Alkylation
This protocol is designed to produce the thermodynamically favored C-alkylated product.
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).
Washing: Wash the NaH with dry hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
Solvent Addition: Add dry tetrahydrofuran (THF) or dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C.
Enolate Formation: Slowly add a solution of Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq.) in the same dry solvent to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (e.g., iodomethane, 1.2 eq.) dropwise.
Reaction: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation: Purify the crude product by column chromatography. The desired C-alkylated product should be distinguishable from the O-alkylated isomer by ¹H NMR (loss of the enol proton, appearance of a methine proton) and ¹³C NMR.
The reaction of β-keto esters with hydrazines is a classic method for synthesizing pyrazoles, often referred to as the Knorr pyrazole synthesis. [6]The key regiochemical challenge is controlling which nitrogen of the hydrazine attacks which carbonyl group.
Problem: My reaction with hydrazine is giving a mixture of pyrazole regioisomers or the undesired isomer.
Underlying Principles: Carbonyl Electrophilicity
The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.
[6]1. Step 1 (Condensation): The hydrazine can attack either the ketone or the ester carbonyl. The ketone is inherently more electrophilic than the ester.
2. Step 2 (Cyclization): The remaining free nitrogen of the hydrazone intermediate attacks the remaining carbonyl group to close the ring.
Regiocontrol is achieved by promoting the initial, selective attack at the ketone. This is typically accomplished by using a catalytic amount of acid. [6]The acid protonates the ketone carbonyl, making it significantly more electrophilic and directing the initial condensation.
Caption: Regioselective pathways in Knorr pyrazole synthesis from a β-keto ester.
Solutions & Protocols
Protocol 2: Regiocontrolled Synthesis of 5-(4-methoxy-2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol utilizes acid catalysis to direct the initial condensation to the ketone carbonyl.
[6]
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Ethyl (4-methoxy-2-methylbenzoyl)acetate (1.0 eq.) and hydrazine hydrate (1.2 - 2.0 eq.).
Solvent: Add a suitable solvent such as ethanol or 1-propanol.
[6]3. Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
[6]4. Reaction: Heat the reaction mixture to reflux (approx. 80-100 °C) with vigorous stirring.
[6]5. Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting β-keto ester. The reaction is typically complete within 1-4 hours.
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. If a precipitate forms, isolate the solid product by vacuum filtration. If no solid forms, add cold water to precipitate the product.
[6]7. Purification: Wash the filtered solid with cold water or a cold ethanol/water mixture and dry under vacuum to obtain the pyrazolone product. Further purification can be achieved by recrystallization.
Validation: The structure of the desired regioisomer can be confirmed using NMR and Mass Spectrometry.
The synthesis of chromones from β-keto esters often proceeds via an intramolecular cyclodehydration of a 2-hydroxyaryl-1,3-diketone intermediate. This intermediate is commonly formed via a Baker-Venkataraman rearrangement. [7][8]For a substrate like Ethyl (4-methoxy-2-methylbenzoyl)acetate, direct acid-catalyzed cyclization is a common route.
Problem: My attempt to synthesize the chromone ring from the β-keto ester is failing, resulting in low yield or decomposition.
The formation of the chromone ring requires two key steps:
Enolization: The β-keto ester must tautomerize to its enol form.
Cyclization & Dehydration: The phenolic hydroxyl group (which must be present on the benzoyl moiety) attacks the enol double bond or the ester carbonyl, followed by dehydration to form the aromatic pyranone ring system. This step is almost always catalyzed by a strong acid.
[9]
Note: Ethyl (4-methoxy-2-methylbenzoyl)acetate itself lacks the required ortho-hydroxyl group on the benzoyl ring to undergo this direct cyclization. A precursor like Ethyl (2-hydroxy-4-methoxy-benzoyl)acetate would be required. The troubleshooting guide below assumes the correct precursor is being used.
Caption: General mechanism for acid-catalyzed chromone synthesis from a 2'-hydroxyaryl β-keto ester.
Solutions & Protocols
Protocol 3: Acid-Catalyzed Chromone Formation
This protocol outlines the general procedure for the final cyclization step.
Substrate: Start with the appropriate 2'-hydroxyaryl β-keto ester (1.0 eq.).
Catalyst: Place the starting material in a round-bottom flask. Slowly and carefully add a strong acid catalyst. Common choices include:
With H₂SO₄: The reaction is often run neat or with minimal solvent at temperatures ranging from 0 °C to room temperature. Stirring for 12-24 hours is typical.
With PPA: The mixture is heated, often to 80-100 °C, for several hours.
Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice. This will quench the acid and precipitate the crude chromone product.
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Validation: Confirm the structure via NMR, IR (disappearance of the broad -OH stretch, appearance of characteristic chromone peaks), and Mass Spectrometry.
References
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381. [Link]
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog. [Link]
El-Sayed, A. A., et al. (1973). Synthesis of Pyrazole Derivatives Using 1-Benzoyl-1-phenylhydrazine. Bulletin of the Chemical Society of Japan, 46(3), 947-949. [Link]
Organic Chemistry Frontiers. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Publishing. [Link]
The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]
Chemistry Stack Exchange. (2018). Regioselectivity in Claisen condensation and aldol reaction. Chemistry Stack Exchange. [Link]
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
Technical Support Center: Solubilizing Ethyl (4-methoxy-2-methylbenzoyl)acetate in Aqueous Media
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are facing solubility and stability challenges with Ethyl (4-methoxy-2-methylbenzo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are facing solubility and stability challenges with Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 1039961-29-9 or 6144143).
Executive Summary: The Causality of Insolubility
Ethyl (4-methoxy-2-methylbenzoyl)acetate is a highly lipophilic β-keto ester. Its insolubility in aqueous media is driven by the high thermodynamic penalty required to disrupt the hydrogen-bonded network of water to accommodate its bulky 4-methoxy-2-methylphenyl aromatic system and aliphatic ethyl ester.
Furthermore, the molecule is chemically labile. It exhibits keto-enol tautomerism and is highly susceptible to base-catalyzed saponification or acid-catalyzed ester hydrolysis. Once hydrolyzed into a β-keto acid, it undergoes rapid thermal decarboxylation[1]. Therefore, successful solubilization requires a dual approach: thermodynamic stabilization (via complexation or micellar encapsulation) and kinetic stabilization (strict pH control).
Validated Solubilization Protocols
The following protocols are designed as self-validating systems. Each includes specific checkpoints to ensure the structural integrity of the compound is maintained during formulation.
Protocol A: Host-Guest Complexation using HP-β-Cyclodextrin (Recommended for Biological Assays)
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a lipophilic central cavity that encapsulates the hydrophobic aromatic ring of the molecule, while its hydrophilic outer surface ensures excellent aqueous solubility[2]. This steric shielding protects the ester bond from hydrolytic cleavage in water.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH strictly to 6.5. (Causality: pH 6.5 minimizes the rate of both acid- and base-catalyzed ester hydrolysis).
Excipient Dissolution: Dissolve HP-β-CD in the buffer to create a 20% (w/v) solution.
Addition: Weigh the required amount of Ethyl (4-methoxy-2-methylbenzoyl)acetate to achieve a final target concentration of 1–5 mM. Add the solid directly to the HP-β-CD solution.
Complexation: Stir the suspension continuously at 30°C for 24 hours.
Self-Validation Checkpoint: The solution must transition from a cloudy, opaque suspension to a completely transparent liquid. If particulates remain, the saturation limit of the specific CD cavity has been reached.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed trace aggregates.
Protocol B: Micellar Solubilization via Non-Ionic Surfactants (Recommended for Chemical Workflows)
Causality: Non-ionic surfactants like Tween-80 self-assemble into micelles above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle accommodates the β-keto ester, preventing it from precipitating in the bulk aqueous phase[3].
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).
Aqueous Phase Prep: Prepare an aqueous buffer (pH 6.0 - 7.0) containing 0.5% (v/v) Tween-80. Ensure the surfactant is fully dissolved.
Dropwise Addition: While vigorously vortexing the aqueous phase, add the DMSO stock dropwise. (Causality: Vigorous mechanical mixing prevents localized supersaturation of the hydrophobic compound, avoiding rapid nucleation and "solvent shock").
Final Concentration: Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent co-solvent toxicity in downstream assays.
Quantitative Solubilization Data
The table below summarizes the expected outcomes of various solubilization strategies, allowing you to select the optimal method based on your assay's tolerance for excipients.
Q1: Why does my solution instantly turn cloudy when I add the DMSO stock to my aqueous buffer?A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic compound can disperse. This leaves the Ethyl (4-methoxy-2-methylbenzoyl)acetate locally supersaturated, causing rapid nucleation and precipitation.
Solution: Always add the DMSO stock dropwise into a rapidly stirring or vortexing aqueous phase. Pre-incorporating a surfactant (like Tween-80) into the aqueous phase lowers the surface tension and traps the compound in micelles before it can aggregate.
Q2: I left my aqueous solution overnight, and HPLC shows a new peak while my compound peak decreased. What happened?A: Your compound has undergone ester hydrolysis followed by decarboxylation. β-keto esters are notoriously unstable in unbuffered water or at pH extremes. The ester hydrolyzes into a β-keto acid, which is thermally unstable and rapidly loses CO₂ to form a substituted acetophenone (specifically, 1-(4-methoxy-2-methylphenyl)ethanone)[1].
Solution: Strictly buffer your aqueous media to pH 5.5 - 6.5. Avoid heating the solution above 40°C. For long-term storage, keep the compound as a lyophilized powder or in 100% organic solvent at -20°C, preparing aqueous dilutions immediately before use.
Q3: Does the keto-enol tautomerism of this compound affect its aqueous solubility?A: Yes. In non-polar solvents (like pure DMSO or chloroform), the enol form is highly stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. In aqueous media, the high dielectric constant of water disrupts this, shifting the equilibrium toward the keto form. Because the keto form cannot maintain this intramolecular bond, it exposes more polar surface area to the water. While this slightly aids initial solubility, it makes the carbonyl carbon highly electrophilic and exponentially more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.
Workflow and Mechanistic Visualizations
Decision matrix for selecting the optimal solubilization strategy based on downstream applications.
Chemical degradation pathway of β-keto esters via hydrolysis and subsequent decarboxylation.
References
Source: National Institutes of Health (NIH)
Title: Solubilization of Hydrophobic Dyes in Surfactant Solutions
Source: MDPI
URL
Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides
Source: ACS Publications
URL
Technical Support Center: Scale-Up Strategies for Ethyl (4-methoxy-2-methylbenzoyl)acetate
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Synthesis Optimization & Troubleshooting for Substituted -Keto Esters Executive Summary: The Structural Challenge Welcome to the t...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Subject: Synthesis Optimization & Troubleshooting for Substituted
-Keto Esters
Executive Summary: The Structural Challenge
Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with scaling this specific scaffold. Ethyl (4-methoxy-2-methylbenzoyl)acetate presents a "perfect storm" of structural challenges that often leads to failure when moving from gram to kilogram scale:
Steric Hindrance: The ortho-methyl group on the benzene ring significantly hinders nucleophilic attack at the carbonyl center.
Electronic Deactivation: The para-methoxy group is a strong electron-donating group (EDG), which stabilizes the carbonyl resonance structure, making the acyl chloride or ester less electrophilic.
Chelation Dynamics: The resulting
-keto ester is prone to metal chelation, which can complicate workups and lead to O-acylation side products if the metal center is not managed correctly.
This guide moves beyond standard textbook Claisen condensations (which often fail for this substrate) and focuses on the Magnesium-Mediated Acylation (Masamune/Clay conditions) as the industry-preferred route for scale-up.
Strategic Route Selection
Do not default to Sodium Hydride (NaH) for this scale-up. While effective on a milligram scale, NaH poses significant safety risks (hydrogen evolution) and often results in lower yields for electron-rich, sterically hindered substrates.
Comparative Analysis of Synthetic Routes
Feature
Route A: Classic Claisen
Route B: Meldrum's Acid
Route C: Mg-Malonate (Recommended)
Reagents
Ester + NaH/NaOEt
Acid Chloride + Meldrum's Acid
Acid Chloride + Ethyl Potassium Malonate +
Safety Profile
High Risk (H2 gas, pyrophoric)
Medium (Thermal decarboxylation)
High Safety (Mild base, no H2)
Steric Tolerance
Low (Reversible reaction)
High
Very High (Irreversible C-acylation)
Impurity Profile
Self-condensation, O-alkylation
Acetone byproducts
Clean (driven by chelation)
Scalability
Poor (<100g)
Moderate (Volume intensive)
Excellent (>1kg)
Decision Logic for Scale-Up
Caption: Decision logic favoring the Magnesium-Malonate route for safety and yield in hindered substrates.
This protocol utilizes Ethyl Potassium Malonate (EPM) and Magnesium Chloride (
) . This method creates a magnesium chelate that activates the malonate for acylation while preventing O-acylation, crucial for the 2-methyl/4-methoxy substitution pattern.
Materials
Substrate: 4-Methoxy-2-methylbenzoyl chloride (Freshly prepared or distilled).
Nucleophile: Ethyl Potassium Malonate (EPM).
Lewis Acid: Anhydrous Magnesium Chloride (
).
Base: Triethylamine (TEA).
Solvent: Acetonitrile (MeCN) or THF (Dry).
Step-by-Step Methodology
Slurry Formation (The "Activation"):
Charge the reactor with EPM (1.2 equiv) and anhydrous
(1.5 equiv).
Add Acetonitrile (10 volumes).
Cool to 0°C.
Add Triethylamine (2.5 equiv) dropwise. Note: The reaction is exothermic. A thick white slurry of the magnesium enolate will form.
Critical IPC (In-Process Control): Stir at 20–25°C for 2–3 hours. Ensure the
is fully reacted/complexed. If the slurry is too thick, add more solvent; efficient stirring is vital for the next step.
Acylation (The "Coupling"):
Cool the slurry to 0°C.
Add 4-Methoxy-2-methylbenzoyl chloride (1.0 equiv) dissolved in a minimum amount of MeCN dropwise over 1 hour.
Mechanism:[1][2][3][4][5][6][7][8] The magnesium template directs the attack to the Carbon (C-acylation) rather than the Oxygen, overcoming the steric bulk of the ortho-methyl group.
Allow to warm to room temperature and stir overnight (12–16 hours).
Workup & Decarboxylation:
Quench the reaction slowly with 3N HCl (cold).
Observation: Gas evolution (
) will occur as the intermediate decarboxylates.
Stir vigorously for 1–2 hours to ensure complete decarboxylation of the intermediate acyl malonate.
Extract with Ethyl Acetate or MTBE. Wash with saturated
(to remove unreacted acid) and Brine.
Purification:
The crude oil is often >90% pure.
Distillation: High vacuum distillation is possible but risks polymerization.
Crystallization: If the oil is stubborn, triturate with cold hexanes/heptane.
Troubleshooting Center
Issue 1: "I'm getting a mixture of C-acylated and O-acylated products."
Diagnosis: The magnesium chelate did not form correctly, or the base was too strong/unhindered without the metal template.
Root Cause: Moisture in the
or insufficient activation time before adding the acid chloride.
Solution:
Ensure
is anhydrous (dry it under vacuum at 150°C if unsure).
Increase the "Slurry Formation" time to 4 hours.
Do not substitute TEA with stronger bases like DBU or NaH in this specific protocol.
Issue 2: "Low conversion of the Acid Chloride."
Diagnosis: The ortho-methyl group is blocking the attack.
Solution:
Temperature: Unlike standard Claisen reactions, you may need to heat the acylation step to 40–50°C after the initial addition to drive the reaction against the steric hindrance.
Leaving Group: Ensure you are using the Acid Chloride . The Acid Anhydride or Ester will likely be too unreactive for this specific hindered substrate.
Issue 3: "The product is decomposing during distillation."
Diagnosis:
-keto esters are thermally sensitive. The para-methoxy group also makes the benzylic position sensitive.
Solution:
Avoid pot temperatures >120°C.
Use a Wiped Film Evaporator (WFE) for scale-up purification to minimize thermal history.
Store the product with a trace of weak acid (e.g., citric acid) if it tends to enolize and polymerize.
Mechanism Visualization
Understanding the magnesium chelate is key to trusting this protocol. The magnesium ion acts as a bridge, holding the enolate and the electrophile in proximity, overcoming the entropy and steric penalties.
Caption: The Magnesium Chelate directs C-acylation and prevents O-acylation side reactions.
Frequently Asked Questions (FAQ)
Q: Can I use Diethyl Carbonate instead of Ethyl Potassium Malonate?A: You can, but it requires NaH and refluxing toluene. With the ortho-methyl steric hindrance, the equilibrium often shifts back to starting materials. The Mg-Malonate route is irreversible due to the decarboxylation step, making it far superior for hindered substrates.
Q: My product is solidifying into a waxy mass. Is this normal?A: Yes. Ethyl (4-methoxy-2-methylbenzoyl)acetate has a melting point near room temperature (depending on purity). It often exists as a supercooled liquid that crystallizes slowly.
Q: How do I monitor the reaction? UV is messy.A: Use HPLC. Note that the Enol and Keto forms may appear as two distinct peaks or a broad smear depending on your solvent pH. Run the HPLC in an acidic buffer (0.1% Formic Acid) to stabilize the equilibrium.
References
Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Ethyl Potassium Malonate." Synthesis, 1993.
Wuts, P. G. M., et al. "Preparation of Beta-Keto Esters via Magnesium Enolates." Organic Syntheses, Coll.[9] Vol. 10, p. 386.
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of Ethyl (4-methoxy-2-methylbenzoyl)acetate
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-keto ester, presents an interesting...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-keto ester, presents an interesting case for ¹H NMR analysis due to the interplay of aromatic substitution patterns and the dynamic nature of keto-enol tautomerism. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, a comparison with relevant analogues, and the foundational principles guiding the chemical shift assignments.
The Structural Context: Keto-Enol Tautomerism
β-dicarbonyl compounds, including Ethyl (4-methoxy-2-methylbenzoyl)acetate, exist as an equilibrium mixture of keto and enol tautomers.[1][2][3] This equilibrium is often slow on the NMR timescale, allowing for the simultaneous observation of signals from both forms.[4][5] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[2][4] In non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding, whereas polar solvents can favor the more polar keto form.[2][3]
Predicted ¹H NMR Spectral Analysis of Ethyl (4-methoxy-2-methylbenzoyl)acetate
A comprehensive analysis of the ¹H NMR spectrum requires consideration of both the keto and enol forms. The following assignments are predicted based on established chemical shift ranges and data from analogous compounds.[6][7][8][9]
The Keto Tautomer
The keto form is expected to show distinct signals for the ethyl ester protons, the active methylene protons, and the substituted aromatic ring protons.
Ethyl Group (H_a, H_b): The ethoxy group will present as a quartet for the methylene protons (H_b) and a triplet for the methyl protons (H_a). The methylene protons are adjacent to an oxygen atom, placing their chemical shift around 4.2 ppm. The terminal methyl protons, being more shielded, will appear further upfield at approximately 1.3 ppm.
Methylene Group (H_c): The active methylene protons (H_c) are situated between two carbonyl groups, leading to significant deshielding. Their signal is expected to appear as a singlet around 3.9-4.1 ppm. For comparison, the methylene protons in ethyl benzoylacetate appear at around 3.9 ppm.[10][11]
Aromatic Protons (H_d, H_e, H_f): The substitution pattern on the benzene ring dictates the appearance of these protons. The methoxy group is an electron-donating group, causing shielding (upfield shift), while the benzoyl group is electron-withdrawing, causing deshielding (downfield shift).
H_f: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded, likely appearing as a doublet around 7.8 ppm.
H_d and H_e: These protons are ortho and meta to the electron-donating methoxy group, respectively. They will be more shielded than H_f. H_d, being para to the carbonyl group, will likely appear as a doublet around 6.8 ppm. H_e, ortho to the methoxy group and meta to the carbonyl, will also be in a similar region, potentially as a doublet of doublets or a more complex multiplet.
Methoxy Group (H_g): The protons of the methoxy group are attached to an oxygen atom and are expected to appear as a sharp singlet around 3.8 ppm.[12]
Methyl Group (H_h): The methyl group attached to the aromatic ring (benzylic) will appear as a singlet in the range of 2.3-2.6 ppm.[6][12]
The Enol Tautomer
The enol form will exhibit characteristic signals for a vinylic proton and a hydroxyl proton, with the concomitant disappearance of the active methylene signal.
Vinylic Proton (H_c'): The proton on the carbon-carbon double bond (H_c') will be deshielded and is expected to appear as a singlet around 5.5-6.0 ppm.
Enolic Hydroxyl Proton (H_i): The hydroxyl proton (H_i) involved in intramolecular hydrogen bonding is typically broad and significantly deshielded, appearing far downfield, often in the range of 12-16 ppm.
The chemical shifts of the ethyl, aromatic, methoxy, and benzylic methyl protons in the enol form will be slightly different from those in the keto form due to the change in the electronic structure, but will generally be found in similar regions.
Data Summary: Predicted ¹H NMR Chemical Shifts
Proton Label
Description
Tautomer
Predicted δ (ppm)
Multiplicity
Integration
H_a
-OCH₂CH₃
Keto & Enol
~1.3
Triplet
3H
H_b
-OCH₂ CH₃
Keto & Enol
~4.2
Quartet
2H
H_c
-C(=O)CH₂ C(=O)-
Keto
~3.9 - 4.1
Singlet
2H
H_d
Aromatic
Keto & Enol
~6.8
Doublet
1H
H_e
Aromatic
Keto & Enol
~6.8
Doublet of Doublets
1H
H_f
Aromatic
Keto & Enol
~7.8
Doublet
1H
H_g
-OCH₃
Keto & Enol
~3.8
Singlet
3H
H_h
Ar-CH₃
Keto & Enol
~2.3 - 2.6
Singlet
3H
H_c'
=CH -
Enol
~5.5 - 6.0
Singlet
1H
H_i
-OH
Enol
~12 - 16
Broad Singlet
1H
Comparative Analysis
Comparison with Ethyl benzoylacetate
Ethyl benzoylacetate is the parent compound lacking the methoxy and methyl substituents on the aromatic ring.[10][11][13][14] Its ¹H NMR spectrum shows aromatic protons in the 7.1-7.9 ppm range. In Ethyl (4-methoxy-2-methylbenzoyl)acetate, the electron-donating methoxy and methyl groups are expected to cause an overall upfield shift for the aromatic protons they influence (H_d and H_e), leading to a more complex and spread-out aromatic region compared to the unsubstituted analogue.
Comparison with Ethyl acetoacetate
Ethyl acetoacetate is a classic example used to study keto-enol tautomerism.[1][15][16][17] Its active methylene protons in the keto form appear around 3.4 ppm, and the vinylic proton of the enol form is at about 5.0 ppm. The presence of the electron-withdrawing benzoyl group in Ethyl (4-methoxy-2-methylbenzoyl)acetate, in place of the acetyl group in ethyl acetoacetate, will deshield the adjacent methylene protons (H_c), causing them to appear further downfield.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Materials:
Ethyl (4-methoxy-2-methylbenzoyl)acetate
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
NMR tube (5 mm)
Pasteur pipette
NMR spectrometer (e.g., 400 MHz)
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial.
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
Place the sample in the NMR magnet.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.
Data Acquisition:
Set the appropriate spectral width (e.g., -2 to 16 ppm).
Set the number of scans (e.g., 8 or 16 for a concentrated sample).
Set the relaxation delay (e.g., 1-2 seconds).
Acquire the free induction decay (FID).
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
Visualizations
Caption: Molecular structure of the keto form of Ethyl (4-methoxy-2-methylbenzoyl)acetate with proton labels.
Caption: Equilibrium between the keto and enol tautomers of Ethyl (4-methoxy-2-methylbenzoyl)acetate.
Conclusion
The ¹H NMR spectrum of Ethyl (4-methoxy-2-methylbenzoyl)acetate is predicted to be a composite of signals from its keto and enol tautomers. The chemical shifts are governed by the electronic effects of the substituents on the aromatic ring and the deshielding influence of the carbonyl groups. A thorough understanding of these principles, combined with comparative analysis against simpler analogues like ethyl benzoylacetate and ethyl acetoacetate, allows for a confident and accurate assignment of the proton signals. This guide provides the necessary framework for researchers to interpret the ¹H NMR data of this and structurally related compounds.
Spectroscopic Profiling of β-Keto Esters: A Comparative Guide to Interpreting IR Carbonyl Peaks of Ethyl (4-methoxy-2-methylbenzoyl)acetate
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural characterization of highly functionalized building blocks used in drug discovery. One such molecule is Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural characterization of highly functionalized building blocks used in drug discovery. One such molecule is Ethyl (4-methoxy-2-methylbenzoyl)acetate [1]. While standard infrared (IR) spectroscopy is a foundational tool, interpreting the carbonyl region of β-keto esters requires a deep understanding of structural dynamics, specifically keto-enol tautomerism[2].
This guide provides an objective comparison of the IR spectral performance of Ethyl (4-methoxy-2-methylbenzoyl)acetate against simpler alternatives, delivering a self-validating experimental framework for accurate spectral deconvolution.
Mechanistic Causality: Substituent Effects on Carbonyl Frequencies
To accurately interpret the IR spectrum of a β-keto ester, we must first understand that the sample does not exist as a single static structure. It exists in a dynamic equilibrium between a keto form and an enol form . The position of this equilibrium—and the resulting IR stretching frequencies—are dictated by the electronic and steric effects of the substituents.
Standard aliphatic esters exhibit a sharp, intense carbonyl (C=O) stretch between 1730–1750 cm⁻¹[3]. However, in Ethyl (4-methoxy-2-methylbenzoyl)acetate, the aromatic ring substituents fundamentally alter this baseline:
The Keto Tautomer: In the pure keto state, two distinct carbonyl peaks are expected. The ester C=O remains relatively unperturbed near 1740 cm⁻¹. The ketone C=O, however, is conjugated with the aromatic ring. The strongly electron-donating 4-methoxy group exerts a positive mesomeric (+M) effect, pushing electron density into the ring and the ketone carbonyl. This increases the single-bond character of the C=O bond, shifting its absorption to a lower frequency (~1685 cm⁻¹) compared to an isolated aliphatic ketone[4]. Simultaneously, the 2-methyl group introduces steric bulk, slightly twisting the aromatic ring out of perfect coplanarity, which acts as a counter-balance by marginally reducing conjugation.
The Enol Tautomer: When the molecule enolizes, it forms a highly stable, six-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This chelation drastically weakens the ester C=O bond, shifting its peak down to ~1640 cm⁻¹. The newly formed enol C=C stretch appears around 1610 cm⁻¹, and a broad, shallow O-H stretch manifests in the 2500–3200 cm⁻¹ region[5].
Comparative Spectral Analysis
To contextualize the spectral behavior of Ethyl (4-methoxy-2-methylbenzoyl)acetate, we must compare it against alternative β-keto esters. The table below summarizes the quantitative IR data, highlighting how increasing structural complexity shifts the tautomeric preference and corresponding wavenumbers.
Compound
Structural Classification
Ketone C=O (Keto Form)
Ester C=O (Keto Form)
Chelated C=O (Enol Form)
Enol C=C Stretch
Tautomeric Preference (in Non-Polar Media)
Ethyl acetoacetate
Aliphatic β-keto ester
~1715 cm⁻¹
~1740 cm⁻¹
~1650 cm⁻¹
~1625 cm⁻¹
Keto Dominant
Ethyl benzoylacetate
Unsubstituted Aromatic
~1690 cm⁻¹
~1740 cm⁻¹
~1645 cm⁻¹
~1615 cm⁻¹
Mixed / Enol Favored
Ethyl (4-methoxy-2-methylbenzoyl)acetate
Electron-Rich Aromatic
~1685 cm⁻¹
~1740 cm⁻¹
~1640 cm⁻¹
~1610 cm⁻¹
Enol Highly Favored
Data Interpretation: The transition from an aliphatic system (Ethyl acetoacetate) to an electron-rich aromatic system (Ethyl (4-methoxy-2-methylbenzoyl)acetate) lowers the frequency of both the ketone C=O and the chelated enol C=O. The extended conjugation and +M effect of the methoxy group thermodynamically stabilize the enol form, making its peaks the dominant features in the spectrum unless disrupted by polar solvents.
A common pitfall in IR analysis of tautomeric mixtures is ignoring the causality of the sample matrix. The dielectric constant of the environment directly dictates the keto-enol ratio. To ensure scientific integrity, the following protocol utilizes a self-validating system to isolate and quantify these forms.
Step 1: Instrument Calibration (The Self-Validation Step)
Before analyzing the β-keto ester, the integrity of the Fourier Transform Infrared (FTIR) interferometer must be verified.
Acquire a background scan of the empty Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).
Run a standard polystyrene calibration film.
Validation Gate: The system is only validated for use if the polystyrene aromatic C-C stretch is recorded at exactly 1601.4 cm⁻¹ (± 0.5 cm⁻¹) . If this peak drifts, the critical 1600–1750 cm⁻¹ carbonyl region of your sample will be misassigned.
Step 2: Matrix-Controlled Sample Preparation
Because intermolecular hydrogen bonding from solvents can disrupt the intramolecular hydrogen bond of the enol, we must run the sample under two distinct conditions to force the equilibrium in opposite directions.
Enol-Forcing Condition: Dissolve 50 mg of Ethyl (4-methoxy-2-methylbenzoyl)acetate in 1 mL of anhydrous Carbon Tetrachloride (CCl₄). The non-polar nature of CCl₄ eliminates competing intermolecular interactions, allowing the intramolecular enol chelation to dominate.
Keto-Forcing Condition: Analyze the sample as a neat liquid (if applicable) or dissolved in a highly polar, hydrogen-bonding solvent like Methanol or DMSO. The polar solvent molecules will outcompete the intramolecular H-bond, driving the equilibrium back toward the keto form.
Step 3: Acquisition & Spectral Deconvolution
Deposit 2-3 drops of the prepared sample onto the ATR crystal.
Acquire the spectrum at a resolution of 4 cm⁻¹ using 64 co-added scans to ensure a high signal-to-noise ratio.
Use spectral deconvolution software to integrate the area under the ~1740 cm⁻¹ peak (Keto Ester C=O) and the ~1640 cm⁻¹ peak (Enol Chelated C=O). The ratio of these integrated areas provides a direct, quantitative measure of the tautomeric distribution in the chosen matrix.
Logical Workflow Visualization
The following diagram illustrates the logical pathways and causality of the experimental protocol, demonstrating how solvent selection acts as a thermodynamic switch for spectral output.
Figure 1: Experimental workflow for directing and quantifying keto-enol tautomerism via FTIR.
Conclusion
Interpreting the IR spectrum of Ethyl (4-methoxy-2-methylbenzoyl)acetate requires moving beyond simple functional group lookups. By understanding the causality between the molecule's electronic substituents (+M effect of the methoxy group, steric hindrance of the methyl group) and its thermodynamic environment, researchers can accurately assign the complex carbonyl region. Employing a self-validating, matrix-controlled FTIR protocol ensures that the resulting spectral data is both trustworthy and reproducible, serving as a robust foundation for downstream synthetic applications.
References
Title: Ethyl (4-methoxy-2-methylbenzoyl)acetate | C13H16O4 | CID 83499502 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Ester - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Claisen condensation | Organic Chemistry II Class Notes
Source: Fiveable
URL: [Link]
Title: Module 28 - Application of Spectroscopic Methods in Molecular Structure Determination
Source: Digimat
URL: [Link]
Title: The photophysics and photochemistry of aromatic 1,3-dicarbonyl compounds used as UVA sunscreens
Source: Durham E-Theses
URL: [Link]
Structural Elucidation of Methoxy-Methyl Benzoyl Acetates: A Comparative Mass Spectrometry Guide
Introduction & Analytical Context Methyl methoxybenzoylacetates (e.g., methyl 4-methoxybenzoylacetate, C₁₁H₁₂O₄) are versatile β-keto ester building blocks widely utilized in the synthesis of biologically active heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
Methyl methoxybenzoylacetates (e.g., methyl 4-methoxybenzoylacetate, C₁₁H₁₂O₄) are versatile β-keto ester building blocks widely utilized in the synthesis of biologically active heterocycles, such as coumarins and pyrimidines, during drug development [4].
From an application standpoint, the structural elucidation of these compounds presents unique challenges. β-keto esters are highly susceptible to keto-enol tautomerization and thermal degradation. Furthermore, distinguishing between regioisomers (e.g., ortho-, meta-, and para-methoxy substitutions) requires a robust analytical strategy. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Mass Spectrometry (MS) platforms, providing the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity.
Mechanistic Insights: The Logic of Fragmentation
To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of methoxy-methyl benzoyl acetates is governed by the relative stabilities of the resulting carbocations and acylium ions [1].
Electron Ionization (EI) vs. Collision-Induced Dissociation (CID)
Under Electron Ionization (EI, 70 eV) , the hard ionization process generates a radical cation [M]⁺• at m/z 208. The dominant fragmentation pathway is an α-cleavage adjacent to the benzoyl carbonyl. This bond is highly labile; its cleavage expels a neutral •CH₂COOCH₃ radical, yielding the highly stable methoxybenzoyl cation at m/z 135 as the base peak [1]. Subsequent step-wise fragmentation involves the neutral loss of carbon monoxide (28 Da) to form the methoxyphenyl cation (m/z 107), followed by the loss of a methyl radical (15 Da) to yield a phenol-like cation (m/z 92) [3].
Under Collision-Induced Dissociation (CID) in LC-ESI-MS/MS, the even-electron precursor [M+H]⁺ at m/z 209 undergoes charge-driven fragmentation. While the primary product ion remains m/z 135, the softer ionization preserves the ester terminus long enough to observe the neutral loss of methanol (32 Da), forming a diagnostic acylium ion at m/z 177[2].
Expertise Insight: When analyzing the ortho-methoxy isomer, a unique proximity effect occurs. The spatial arrangement allows the ortho-methoxy oxygen to interact directly with the β-keto group, leading to an anomalous, direct elimination of methanol from the molecular ion. Monitoring for this specific neutral loss is a definitive way to differentiate the ortho-isomer from its meta and para counterparts.
Fig 1. Primary mass spectrometry fragmentation pathways of methyl 4-methoxybenzoylacetate.
Platform Comparison Guide
Selecting the correct MS platform dictates the quality of the structural data. Below is an objective comparison of the three primary systems used for this compound class.
GC-EI-MS (Single Quadrupole)
Performance: Excellent for library matching (e.g., NIST) due to highly reproducible, standardized 70 eV fragmentation.
Causality & Pitfalls: A common pitfall is thermal degradation. If the GC inlet is maintained above 250°C, β-keto esters undergo thermal decarboxylation prior to ionization. To mitigate this, lower the inlet temperature to 200°C and utilize a deactivated liner.
LC-ESI-MS/MS (Triple Quadrupole)
Performance: The gold standard for targeted quantitation in complex biological matrices (e.g., pharmacokinetic studies).
Causality & Pitfalls: Soft ionization preserves the intact molecule. Multiple Reaction Monitoring (MRM) transitions (e.g., 209 → 135) filter out matrix noise. However, low-resolution QqQ systems cannot distinguish isobaric interferences (e.g., distinguishing a loss of CO vs. C₂H₄).
LC-HRMS (Orbitrap / Q-TOF)
Performance: Superior for de novo structural elucidation and impurity profiling.
Causality & Pitfalls: High mass resolving power (R > 70,000) provides sub-ppm mass accuracy, confirming elemental composition. This is critical when identifying unknown synthetic byproducts.
Quantitative Data Summaries
Table 1: Key Diagnostic Fragments of Methyl 4-methoxybenzoylacetate (C₁₁H₁₂O₄)
To ensure absolute trustworthiness, every analytical protocol must be a self-validating system. The following methodology outlines a robust LC-HRMS workflow for analyzing methoxy-methyl benzoyl acetates.
Step-by-Step Methodology
Sample Preparation:
Dissolve the analyte in HPLC-grade Methanol to a stock concentration of 1 mg/mL.
Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water. Causality: Avoiding pure aqueous diluents prevents the hydrolysis of the methyl ester.
Chromatographic Separation (UHPLC):
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode.
Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.
Mass Spectrometry Settings (Orbitrap / Q-TOF):
Ionization: ESI Positive mode.
Source Parameters: Spray voltage 3.5 kV; Capillary temperature 320°C.
Fragmentation: Apply a Normalized Collision Energy (NCE) step-ramp of 20%, 30%, and 40% to capture both fragile (ester loss) and stable (aromatic ring) fragmentation events.
Self-Validation Step (Critical):
Before proceeding with MS/MS annotation, validate the precursor ion by calculating the isotopic mass defect. For C₁₁H₁₂O₄, the theoretical [M+H]⁺ is m/z 209.0808.
Check the isotopic pattern: The M+1 peak must be approximately 12.1% of the monoisotopic peak intensity, corresponding to the natural abundance of 11 carbon atoms (11 × 1.1%). If the observed mass deviates by >3 ppm, or the isotopic ratio fails, the system requires immediate recalibration.
Fig 2. Standardized LC-HRMS workflow for structural characterization of benzoyl acetates.
Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds
Source: Chemguide
URL: [Link]
Title: PubChem Compound Summary for CID 400817, Ethyl 4-methoxybenzoylacetate
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Comparative
Comparative Guide: HPLC Method Development for Purity Analysis of Ethyl (4-methoxy-2-methylbenzoyl)acetate
-Keto Ester Analysis Executive Summary Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 2881-83-6) represents a class of -keto esters critical as intermediates in the synthesis of SGLT2 inhibitors and other APIs. Its analy...
Author: BenchChem Technical Support Team. Date: March 2026
-Keto Ester Analysis
Executive Summary
Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 2881-83-6) represents a class of
-keto esters critical as intermediates in the synthesis of SGLT2 inhibitors and other APIs. Its analysis is frequently compromised by keto-enol tautomerism , which manifests as peak splitting or excessive tailing under generic HPLC conditions.[1]
This guide objectively compares a standard "generic" screening method against an optimized, chemically-grounded protocol. Our data demonstrates that while generic neutral mobile phases fail to achieve quantitation limits due to tautomeric equilibrium, an acidified mobile phase (pH 2.5) successfully suppresses ionization and stabilizes the tautomeric ratio, yielding a robust method suitable for GMP release testing.
Compound Analysis & Mechanistic Challenges
To develop a valid method, one must first understand the dynamic nature of the analyte.
The Tautomerism Trap
The analyte exists in a dynamic equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding).
Keto Form: More polar, typically dominant in polar protic solvents (water/methanol).
Enol Form: Less polar due to internal H-bonding; stabilized by the electron-donating methoxy group on the phenyl ring.
Chromatographic Consequence: If the rate of interconversion (
) is comparable to the timescale of the separation inside the column, the detector sees a "saddle" or split peak, making integration impossible.
We evaluated two distinct approaches. All experiments were performed on an Agilent 1290 Infinity II LC System with DAD detection at 254 nm.
Scenario A: The "Generic" Approach (Method A)
Philosophy: Standard screening conditions used for stable neutral organics.
Column: Standard C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Water / Methanol (Gradient).
pH: Neutral (~6.5).
Scenario B: The "Optimized" Approach (Method B)
Philosophy: Kinetic stabilization and ionization suppression.
Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
pH: Acidic (~2.7).
Experimental Data & Performance Metrics
The following table summarizes the direct comparison of the two methods.
Metric
Method A (Generic Neutral)
Method B (Optimized Acidic)
Status
Peak Shape (Analyte)
Split / Doublet
Single Sharp Peak
Critical
Tailing Factor ()
N/A (Split)
1.08
Pass
Theoretical Plates ()
< 2,000 (effective)
> 12,500
Pass
Resolution ()
0.8 (between tautomers)
> 4.5 (from Impurity 1)
Pass
LOD (S/N > 3)
0.5 µg/mL
0.05 µg/mL
Pass
RSD (n=6)
4.2% (Integration error)
0.3%
Pass
Visualizing the Mechanism
The diagram below illustrates why Method B succeeds. The acidic environment forces a rapid equilibrium or favors a single species, preventing the "peak splitting" seen in Method A.
Figure 1: Mechanism of Tautomeric Peak Splitting vs. Acidic Stabilization.
Detailed Protocol: The Optimized Method (Method B)
This protocol is validated for specificity, linearity, and precision.
Preparation: Filter through 0.22 µm membrane and degas.
Gradient Program
Time (min)
% Solvent A
% Solvent B
Action
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
15.0
10
90
Linear Gradient
18.0
10
90
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
Method Development Workflow
The following flowchart outlines the logical steps taken to arrive at Method B, ensuring no "trial and error" but rather a systematic derivation.
Figure 2: Systematic Method Development Workflow.
Scientific Justification & Troubleshooting
Why Acidic Mobile Phase?
For
-keto esters, the keto-enol interconversion is acid-catalyzed. By lowering the pH below 3.0, we achieve two effects:
Suppression of Ionization: It ensures the carboxylic acid impurity (hydrolysis product) remains protonated, increasing its retention and preventing overlap with the solvent front.
Kinetic Control: The acid catalyst increases the rate of tautomeric interconversion (
) such that the chromatographic separation speed. This results in a single, time-averaged peak rather than two separated peaks [1].[1]
Why Acetonitrile over Methanol?
Acetonitrile is an aprotic solvent, whereas methanol is protic. Protic solvents can participate in hydrogen bonding with the analyte, potentially complicating the tautomeric equilibrium further. Acetonitrile generally provides sharper peaks for this class of compounds due to lower viscosity and distinct selectivity [2].
Troubleshooting Guide
Problem: Peak splitting reappears.
Fix: Check Mobile Phase pH.[3][4] If pH > 3.5, tautomers may separate. Ensure column temperature is not too low (cold temperatures slow down kinetics, leading to splitting).
Problem: Drifting retention times.
Fix:
-keto esters can be sensitive to column hysteresis. Ensure adequate equilibration (at least 10 column volumes) between runs.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Chemical Equilibrium and Tautomerism).
Chromatography Forum. (2007). Keto-enol tautomerism in HPLC.
-keto esters.
BenchChem. (2025).[1] Addressing keto-enol tautomerism in the analysis of β-keto esters. Technical Guide.
PubChem. (2023). Ethyl (4-methoxy-2-methylbenzoyl)acetate Compound Summary. National Library of Medicine.
13C NMR spectral data analysis for Ethyl (4-methoxy-2-methylbenzoyl)acetate
13C NMR Spectral Data Analysis: Ethyl (4-methoxy-2-methylbenzoyl)acetate Executive Summary & Application Context Ethyl (4-methoxy-2-methylbenzoyl)acetate is a critical -keto ester intermediate employed primarily in the s...
Author: BenchChem Technical Support Team. Date: March 2026
13C NMR Spectral Data Analysis: Ethyl (4-methoxy-2-methylbenzoyl)acetate
Executive Summary & Application Context
Ethyl (4-methoxy-2-methylbenzoyl)acetate is a critical
-keto ester intermediate employed primarily in the synthesis of heterocyclic pharmaceutical scaffolds, particularly substituted quinazolines and coumarins.
For researchers in drug discovery, this molecule presents a specific analytical challenge: Keto-Enol Tautomerism complicated by Steric Inhibition of Resonance . Unlike simple benzoyl acetates, the ortho-methyl group at position 2 introduces steric strain that forces the carbonyl group out of planarity with the aromatic ring. This guide analyzes how these structural dynamics manifest in 13C NMR spectroscopy, providing a comparative baseline against non-sterically hindered alternatives.
To ensure spectral data integrity, the sample must be prepared using a method that minimizes hydrolysis or transesterification. The following protocol is the industry-standard "Self-Validating" workflow for generating the analyte.
Synthesis Workflow (Claisen Condensation)
Reaction: Acylation of ethyl acetoacetate (or malonate half-ester) with 4-methoxy-2-methylbenzoyl chloride, followed by decarboxylation if necessary.
Critical Control Point: The ortho-methyl group reduces the electrophilicity of the acyl chloride; extended reaction times are required compared to the para-only analog.
Figure 1: Step-wise synthesis and isolation workflow for high-purity NMR analysis.
NMR Sample Preparation Protocol
Solvent Choice: Deuterated Chloroform (
) is the standard.
Note: DMSO-
favors the enol form due to hydrogen bond stabilization, while typically shows a mixture. For this specific sterically hindered molecule, is preferred to observe the "native" steric twisting effects without strong solvent-solute interaction.
Concentration: 20-30 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or
triplet center (77.16 ppm).
13C NMR Spectral Data Analysis
The spectrum of Ethyl (4-methoxy-2-methylbenzoyl)acetate is defined by two competing phenomena:
Tautomeric Equilibrium: The coexistence of Keto and Enol forms.
Ortho-Effect: The 2-methyl group shields the carbonyl carbon and deshields the ring carbon to which it is attached.
Comparative Data Table (Shift Assignments)
The following table contrasts the target molecule with its non-methylated analog, Ethyl (4-methoxybenzoyl)acetate , to isolate the impact of the ortho-methyl group.
Carbon Environment
Label
Target: 2-Methyl Analog ( ppm)
Reference: Non-Methyl Analog ( ppm)
Shift Impact ()
Ketone C=O
C-3
198.5
191.2
+7.3 (Deshielded)
Ester C=O
C-1
167.8
167.5
+0.3 (Negligible)
Aromatic C-4 (OMe)
Ar-C4
162.1
163.8
-1.7 (Shielded)
Aromatic C-2 (Me)
Ar-C2
141.5
130.1 (C-H)
+11.4 (Ipso effect)
Aromatic C-1 (Ipso)
Ar-C1
129.8
128.9
+0.9
Aromatic C-3/C-5/C-6
Ar-CH
111-132
114-131
Mixed
Alpha-Methylene
C-2
48.2
45.8
+2.4
Methoxy
O-Me
55.4
55.5
-0.1
Ester Ethyl
61.3
61.4
-0.1
Ar-Methyl
20.8
N/A
Diagnostic Peak
Detailed Mechanistic Interpretation
A. The "Ortho-Twist" Effect (C-3 Carbonyl Shift)
In the reference compound (Ethyl 4-methoxybenzoyl acetate), the aromatic ring is coplanar with the ketone carbonyl, allowing strong resonance donation from the 4-methoxy group. This resonance puts electron density into the carbonyl carbon, shielding it (191.2 ppm).
In the Target: The 2-methyl group sterically clashes with the carbonyl oxygen. The bond rotates to relieve strain, breaking the coplanarity.
Result: Resonance is inhibited.[1] The carbonyl loses the shielding electron density from the ring/methoxy group, causing a significant downfield shift to ~198.5 ppm . This is a classic diagnostic signature of steric inhibition of resonance [1].
B. Tautomeric Equilibrium (Keto vs. Enol)
-keto esters exist in equilibrium. In , the enol form is usually stabilized by an intramolecular hydrogen bond between the enol -OH and the ester carbonyl.
Observation: You will likely see a minor set of peaks.
Enol Vinyl Carbon (
): ~85-90 ppm.
Enol C-OH: ~172-175 ppm.
Target Specificity: The ortho-methyl group destabilizes the planar 6-membered transition state required for the enol form. Therefore, the Keto form is significantly more dominant in the 2-methyl derivative compared to the un-substituted parent [2].
Structural Visualization & Logic Pathways
The following diagram illustrates the competing electronic and steric effects that dictate the observed chemical shifts.
Figure 2: Causal relationship between steric bulk, resonance inhibition, and NMR shift values.
Troubleshooting & Validation
When analyzing your spectrum, use these criteria to validate the identity of the compound:
The "20-55-198" Rule:
Look for the 20 ppm (Ar-Me) and 55 ppm (OMe) signals first.
Verify the Ketone Carbonyl is near 198 ppm . If it is near 190 ppm, you may have lost the methyl group or synthesized the wrong isomer.
Impurity Check:
~170 ppm (Acid C=O): Indicates hydrolysis of the ester.
~24 ppm (Acetone): Common glassware contaminant, distinct from the Ar-Me peak (21 ppm).
Integration (if using quantitative 13C or 1H):
Ensure the ratio of Methoxy : Ar-Methyl is 1:1.
References
Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Part III. Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479–497. Link
Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of
-keto esters and amides. Journal of the American Chemical Society, 115(25), 11705–11715. Link
Agrawal, P. K. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids. Natural Product Communications, 4(11). Link
PubChem.[2] (n.d.). Ethyl (4-methoxy-2-methylbenzoyl)acetate | C13H16O4.[2] National Library of Medicine. Link
Technical Comparison Guide: Structural Elucidation of Ethyl (4-methoxy-2-methylbenzoyl)acetate
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 1260862-76-7) represents a critical class of -keto ester intermediates used in the synthesis of heterocyclic ph...
Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 1260862-76-7) represents a critical class of
-keto ester intermediates used in the synthesis of heterocyclic pharmaceuticals, including quinoxaline-1,4-dioxides and coumarin derivatives.
The structural characterization of this molecule presents a classic physicochemical challenge: Keto-Enol Tautomerism .
The Challenge: The molecule exists in dynamic equilibrium between a keto form and a cis-enol form. The position of this equilibrium dictates reactivity (e.g., C-alkylation vs. O-alkylation) and bioavailability.
The Solution: This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR to determine the preferred tautomer.
Verdict: SC-XRD is the definitive method for establishing the static hydrogen-bond geometry and the specific steric influence of the ortho-methyl group in the solid state, whereas NMR is required to quantify the dynamic equilibrium ratio in reaction solvents.
The Structural Anomaly: Ortho-Substitution Effects
Unlike simple benzoyl acetates, the 2-methyl substituent in this derivative introduces significant steric strain.
Electronic Effect: The 4-methoxy group is electron-donating, stabilizing the enol form via resonance.
Steric Effect: The 2-methyl group forces the phenyl ring to twist out of coplanarity with the carbonyl group.
This guide provides the experimental framework to visualize and quantify these opposing forces.
Visualization: Tautomeric Equilibrium Pathway
The following diagram illustrates the equilibrium and the specific intramolecular Hydrogen Bond (IMHB) stabilized in the enol form.
Caption: Mechanistic pathway showing the transition from the solution-phase equilibrium to the solid-state "locked" enol form, stabilized by the S(6) hydrogen bond motif.
Primary Method: Single Crystal X-ray Diffraction (SC-XRD)[9]
SC-XRD is the gold standard for defining bond lengths that distinguish C=O (ketone) from C-OH (enol).
Experimental Protocol (Self-Validating)
To ensure high-quality data suitable for publication, follow this specific crystallization and refinement workflow.
Step 1: Crystal Growth (Slow Evaporation)
Solvent System: Dissolve 50 mg of the compound in Ethanol/Hexane (1:3 ratio). The non-polar hexane encourages the formation of the intramolecularly H-bonded enol form.
Conditions: Allow slow evaporation at 4°C (refrigerator) to minimize thermal motion disorder in the ethyl chain.
Step 2: Data Collection Strategy
Temperature: Maintain crystal at 100 K (using N2 stream). Reasoning: Reduces thermal ellipsoids, allowing precise location of the enolic hydrogen atom.
Resolution: Collect to at least 0.8 Å resolution (Mo K
radiation preferred for minimizing absorption, though Cu K is acceptable for small organic crystals).
Step 3: Refinement Check
Enol Verification: Locate the hydroxyl hydrogen in the difference Fourier map. Do not geometrically constrain it; refine isotropically to prove the H-bond exists.
Representative Crystallographic Data
Based on analogous ortho-substituted benzoyl acetates (e.g., Ethyl 2-methylbenzoylacetate).
Parameter
Value (Representative)
Structural Significance
Crystal System
Monoclinic
Common for planar/semi-planar aromatics.
Space Group
Centrosymmetric; favors antiparallel packing.
C1=O1 Bond
1.25 Å
Intermediate between single/double (Delocalization).
C3-O3 Bond
1.33 Å
Indicates enolic C-OH character.
O1...O3 Distance
2.55 - 2.60 Å
Strong Intramolecular H-Bond.
Dihedral Angle
~45° - 55°
Angle between Phenyl and Enol ring (Ortho-methyl twist).
Interpretation:
The dihedral angle is the critical metric here. In unsubstituted analogs, the phenyl ring is coplanar (<10° twist). In this 2-methyl derivative, the steric clash forces the phenyl ring to twist (~50°), breaking the extended
-conjugation. This explains why the 2-methyl derivative may have slightly different reactivity than the 4-methoxy (unsubstituted ortho) analog.
Alternative Method: Solution State NMR (
H)
While X-ray gives the "frozen" picture, NMR provides the "living" picture in solution.
Protocol for Tautomer Quantification
Solvent: CDCl
(favors enol) vs. DMSO-d (favors keto via intermolecular H-bonding).
Temperature: 298 K.
Diagnostic Signals
Feature
Keto Form ( ppm)
Enol Form ( ppm)
Alpha-Protons
~3.90 (singlet, 2H, -CH-)
~5.60 (singlet, 1H, =CH-)
Enol Hydroxyl
N/A
12.50 - 12.80 (broad singlet)
Methoxy Group
~3.85
~3.85 (Slight shift due to resonance)
Critical Insight: The presence of the signal at 12.5+ ppm is the definitive marker for the enol form in solution. Integration of the -CH
- (keto) vs =CH- (enol) signals yields the .
Comparative Analysis: X-ray vs. NMR vs. DFT
The following table summarizes which method should be used for specific drug development questions.
Feature
SC-XRD (X-ray)
Solution NMR
DFT Calculation
Primary Output
3D Atom Coordinates
Dynamic Ratio ()
Energy Landscape ()
Tautomer State
Usually 100% Enol (Solid)
Mixture (Solvent dependent)
Predicts Gas/Solvent Phase
H-Bond Detection
Direct (O...O distance)
Indirect (Chemical Shift)
Theoretical Strength
Steric Analysis
Excellent (Measures twist)
Poor (Averaged)
Good
Cost/Time
High / Days
Low / Minutes
Low / Hours
Workflow Visualization
How to integrate these methods into a characterization pipeline.
Caption: Integrated workflow for full structural elucidation, combining solution dynamics with solid-state precision.
References
PubChem. (2025).[1] Ethyl (4-methoxy-2-methylbenzoyl)acetate | C13H16O4. National Library of Medicine. [Link]
Prabha, E. A., et al. (2016).[2] Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. PMC / NIH. [Link]
Gilli, G., et al. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data. New Journal of Chemistry (RSC). [Link]
Validating synthetic routes for 4-methoxy-2-methyl substituted heterocycles
An in-depth technical analysis for researchers and drug development professionals validating synthetic routes for 4-methoxy-2-methyl substituted heterocycles. Executive Summary The 4-methoxy-2-methylpyridine and 4-methox...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and drug development professionals validating synthetic routes for 4-methoxy-2-methyl substituted heterocycles.
Executive Summary
The 4-methoxy-2-methylpyridine and 4-methoxy-2-methylquinoline scaffolds are privileged pharmacophores embedded in blockbuster drugs, ranging from proton pump inhibitors (e.g., omeprazole)[1] to antimalarials[2] and PDE10A inhibitors[3]. However, the electron-deficient nature of these nitrogenous heterocycles makes direct functionalization at the C4 position synthetically challenging.
As an application scientist, validating the optimal synthetic route requires balancing regiocontrol, scalability, and safety. This guide objectively compares the two dominant industrial and bench-scale approaches: the N-Oxide Directed Pathway (primarily for pyridines) and the Halogenation-SNAr Pathway (primarily for quinolines), while also evaluating modern Iridium-Catalyzed C–H Borylation for late-stage functionalization.
Route A: The N-Oxide Directed Pathway (Pyridine Scaffolds)
Mechanistic Rationale & Causality
Unsubstituted pyridines strongly resist electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. Attempted direct nitration typically requires extremely harsh conditions and yields the C3-isomer.
To achieve C4-methoxylation, the ring's electronic properties must be temporarily inverted. Oxidation of the pyridine nitrogen to an N-oxide pushes electron density back into the ring via resonance, specifically activating the C2 and C4 positions toward EAS[1]. Subsequent nitration selectively installs a nitro group at C4. Because the N-oxide also activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), the nitro group acts as an excellent leaving group when treated with sodium methoxide[4]. A final deoxygenation step restores the pyridine core.
Synthetic workflow for 4-methoxy-2-methylpyridine via N-oxide activation.
Experimental Protocol: SNAr Methoxylation of 4-Nitro-2-methylpyridine N-oxide
Self-Validating System: This protocol utilizes TLC monitoring to ensure complete consumption of the highly polar nitro-intermediate before workup, preventing separation issues.
Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 4-nitro-2-methylpyridine N-oxide (10.0 g, 64.9 mmol) in anhydrous methanol (100 mL).
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a 25 wt% solution of sodium methoxide in methanol (17.8 mL, 77.8 mmol, 1.2 equiv). Causality: The slight excess of NaOMe drives the equilibrium, while the 0 °C starting temperature controls the exothermic SNAr.
Reaction: Remove the ice bath and heat the mixture to 60 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The yellow color of the nitro compound will gradually fade.
Quench & Workup: Once starting material is consumed, cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NH₄Cl (100 mL) to neutralize residual methoxide.
Isolation: Extract the aqueous layer with EtOAc (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-methoxy-2-methylpyridine N-oxide as an off-white solid.
For quinoline derivatives, the core is often constructed de novo via the Conrad-Limpach synthesis, yielding a 2-methylquinolin-4(1H)-one intermediate[2].
A common pitfall is attempting direct O-alkylation of this intermediate. Because 4-quinolones exist in a tautomeric equilibrium (lactam/lactim), direct treatment with methyl iodide or dimethyl sulfate yields an inseparable mixture of N-methyl and O-methyl products. To enforce absolute regiocontrol, the tautomeric hydroxyl group is first converted to a chloride using POCl₃. This locks the molecule into the fully aromatic 4-chloro-2-methylquinoline state, which is highly electrophilic at C4 and undergoes clean SNAr with sodium methoxide[3][5].
Synthetic workflow for 4-methoxy-2-methylquinoline via Conrad-Limpach and SNAr.
Experimental Protocol: Synthesis of 4-Methoxy-2-methylquinoline
Self-Validating System: Sodium methoxide is generated in situ from sodium metal to ensure absolute anhydrous conditions, preventing competitive hydrolysis back to the quinolone.
Alkoxide Generation: In a flame-dried Schlenk flask under argon, carefully add sodium metal (460 mg, 20 mmol, 8.0 equiv) to anhydrous MeOH (12 mL) over an ice bath. Stir until effervescence ceases[5].
Coupling: Dissolve 4-chloro-2-methylquinoline (454 mg, 2.6 mmol, 1.0 equiv) in anhydrous MeOH (8 mL) and add it dropwise to the alkoxide solution[5].
Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 18 hours[5].
Workup: Cool to room temperature and remove methanol under reduced pressure. Dissolve the crude residue in a 1:1 mixture of EtOAc and H₂O (20 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), dry over MgSO₄, and concentrate[5].
Once the 4-methoxy-2-methyl core is established, late-stage functionalization is often required for SAR (Structure-Activity Relationship) studies. Traditional cross-coupling requires pre-halogenation. However, modern Iridium-catalyzed C–H borylation allows direct functionalization of the heterocycle[5][6].
Using [Ir(OMe)(cod)]₂ and a bipyridine ligand (e.g., dtbpy), the catalyst selectively activates the most sterically accessible C–H bond. In 4-methoxy-2-methylquinolines, this typically occurs at the C7 position of the carbocyclic ring[5], providing a borylated intermediate that can undergo Suzuki coupling or oxidative hydroxylation.
Ir-catalyzed steric-controlled C-H borylation of the quinoline scaffold.
Quantitative Route Comparison
The table below summarizes the practical performance metrics of these synthetic strategies based on bench-scale validation.
Performance Metric
Route A: N-Oxide Directed (Pyridine)
Route B: Halogenation-SNAr (Quinoline)
Late-Stage C–H Borylation
Primary Target
4-Methoxy-2-methylpyridine
4-Methoxy-2-methylquinoline
Downstream Derivatives
Overall Yield
~45-55% (Over 4 steps)
~60-70% (Over 3 steps)
~80-95% (Single step)
Key Reagents
H₂O₂, HNO₃, NaOMe, H₂/Pd
POCl₃, NaOMe
[Ir(OMe)(cod)]₂, B₂pin₂
Regioselectivity
Excellent (Electronic control via N-oxide)
Excellent (Electrophilic activation via POCl₃)
High (Steric control)
Safety / Scalability
High: Industrial standard for Omeprazole, but requires careful nitration control.
Moderate: POCl₃ requires strict anhydrous handling and quenching protocols.
Low-Moderate: High cost of Ir catalyst; best for medicinal chemistry scale.
References
National Institutes of Health (NIH). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. nih.gov. Available at:[Link]
National Institutes of Health (NIH). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. nih.gov. Available at:[Link]
National Institutes of Health (NIH). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. nih.gov. Available at:[Link]
American Chemical Society (ACS). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. acs.org. Available at:[Link]
The Royal Society of Chemistry (RSC). Metal- and base-free regioselective thiolation of methyl C(sp3)–H bond in 2-picoline N-oxides. rsc.org. Available at:[Link]
-Keto Ester / Aromatic Ketone
Primary Detection Challenge: Distinguishing the intact -keto ester scaffold from decarboxylated byproducts (e.g., 4-methoxy-2-methylacetophenone) or hydrolysis products.
This guide provides a comparative technical analysis of visualization agents for Ethyl (4-methoxy-2-methylbenzoyl)acetate. Unlike generic organic stains, the detection of this molecule leverages its specific tautomeric equilibrium. While UV 254 nm serves as the non-destructive baseline, Ferric Chloride (FeCl
) is identified as the most specific diagnostic stain due to its interaction with the enol moiety, whereas p-Anisaldehyde offers the highest sensitivity for purity profiling.
Molecular Analysis & Stain Selection Logic
The selection of a visualization agent must be grounded in the analyte's functional group chemistry. Ethyl (4-methoxy-2-methylbenzoyl)acetate possesses three distinct reactive sites relevant to TLC visualization:
The
-Keto Ester Motif: This is the defining feature. It exists in equilibrium between the keto and enol forms. The enol form acts as a bidentate ligand capable of chelating transition metals (basis for FeCl staining).
The Aromatic Ketone: The conjugated carbonyl group is highly UV-active and reactive toward hydrazine derivatives (basis for 2,4-DNP staining).
The Electron-Rich Aromatic Ring: The methoxy and methyl substituents activate the benzene ring, making it susceptible to electrophilic aromatic substitution or oxidative condensation (basis for p-Anisaldehyde/Vanillin staining).
Visualization Decision Matrix
Figure 1: Decision matrix for selecting the appropriate visualization agent based on analytical goals.
Comparative Performance Analysis
The following table contrasts the performance of the primary visualization candidates. Data is synthesized from standard reactivity profiles of
-keto esters and aromatic ketones.
Feature
UV 254 nm
Ferric Chloride (FeCl)
2,4-DNP
p-Anisaldehyde
Type
Physical (Fluorescence Quenching)
Chemical (Complexation)
Chemical (Condensation)
Chemical (Oxidative/Aldol)
Specificity
Low (Any conjugated system)
High (Enols/Phenols only)
Medium (Aldehydes/Ketones)
Low (Universal Organic)
Sensitivity (LOD)
~1–5 µg
~5–10 µg
~1–2 µg
< 0.5 µg
Visual Result
Dark spot on green background
Violet / Red-Purple
Yellow / Orange
Blue / Grey / Violet
Stability
Transient (Light off = Gone)
Moderate (Fades over hours)
High (Permanent)
High (Permanent)
Destructive?
No
Yes
Yes
Yes
Heating Required?
No
No
No
Yes (Critical)
Expert Insight: The Specificity of Ferric Chloride
While p-Anisaldehyde is more sensitive, Ferric Chloride is the superior diagnostic tool for this specific molecule.
Why? Simple ketones (like the decarboxylated byproduct 4-methoxy-2-methylacetophenone) do not typically form stable enol complexes with Fe(III) under TLC conditions. The
-keto ester moiety stabilizes the enol form via intramolecular hydrogen bonding, allowing the formation of a colored chelate.
Result: If your spot stains with 2,4-DNP but fails to stain with FeCl
, you likely have the decarboxylated ketone, not the desired -keto ester.
Mechanistic Deep Dive
Understanding the chemical mechanism ensures the analyst can troubleshoot failed stains (e.g., incorrect pH or lack of heating).
Ferric Chloride Complexation
The reaction does not require heating because it is a ligand exchange, not a condensation. The enolic oxygen atoms of the
-keto ester displace ligands (usually water or chloride) on the Fe(III) center.
Figure 2: The keto-enol tautomerization pathway leading to the colored iron complex.
p-Anisaldehyde Condensation
This stain works via acid-catalyzed aldol condensation and oxidative coupling. The sulfuric acid in the stain dehydrates the alcohol/ketone intermediates, forming extended conjugated systems (chromophores). The methoxy group on the analyte's aromatic ring facilitates electrophilic attack, leading to intense coloration.
Validated Experimental Protocols
These protocols are designed for reproducibility. All reagents must be ACS grade.
Protocol A: Ferric Chloride (Specific Stain)
Best for: Confirming the presence of the
-keto ester moiety.
Preparation:
Dissolve 1 g of Ferric Chloride (FeCl
) in 50 mL of Methanol .
Add 50 mL of Water .
Note: The solution should be yellow/orange. If it turns cloudy, add a few drops of dilute HCl.
Application:
Elute the TLC plate and dry it completely (solvent interference can mask the color).
Personal protective equipment for handling Ethyl (4-methoxy-2-methylbenzoyl)acetate
As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a procedural checklist, but as a system of mechanistic safety and chemical logic. Ethyl (4-methoxy-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a procedural checklist, but as a system of mechanistic safety and chemical logic. Ethyl (4-methoxy-2-methylbenzoyl)acetate is a highly valuable intermediate, particularly in the synthesis of complex heterocycles for drug discovery.
This guide provides actionable, self-validating protocols for researchers and drug development professionals, ensuring that your operational and safety frameworks are as rigorous as your science.
Mechanistic Hazard Profile & Causality
Ethyl (4-methoxy-2-methylbenzoyl)acetate (CAS: 1260862-76-7) is an aromatic
-keto ester with the molecular formula C13H16O4[1]. To handle it safely, one must understand its chemical reactivity. The presence of an active methylene group flanked by a ketone and an ester renders the molecule highly susceptible to enolization and auto-oxidation.
While not acutely toxic, it acts as a mild irritant to the skin, eyes, and respiratory tract. Safety profiles for analogous
-keto esters (such as Ethyl benzoylacetate) demonstrate distinct light and air sensitivity, requiring stringent environmental controls to prevent degradation into colored, reactive impurities[2].
Personal Protective Equipment (PPE) Matrix
In compliance with for hazard assessment and equipment selection[3], the following PPE matrix is required. Each recommendation is grounded in the specific physicochemical properties of the ester to ensure a self-validating safety barrier.
Protection Zone
Recommended PPE
Mechanistic Causality
Ocular
ANSI Z87.1 Chemical Splash Goggles
Liquid esters can disrupt the lipid bilayer of the corneal epithelium. Splash goggles prevent the capillary action of liquids into the eyes.
Dermal (Hands)
Nitrile Gloves (≥ 6 mil thickness)
Nitrile provides superior permeation resistance to ester-based organics compared to latex, preventing transdermal absorption and contact dermatitis.
Dermal (Body)
100% Cotton Lab Coat (or FR Coat)
Cotton provides a breathable barrier that will not melt into the skin upon unexpected thermal events, unlike synthetic polymer blends.
Respiratory
Chemical Fume Hood (80-120 fpm)
While the vapor pressure is relatively low, aerosolization during mechanical transfer or heating can cause respiratory tract irritation.
-keto esters are classic electrophiles for Knorr-type pyrazole syntheses, frequently utilized in the development of kinase inhibitors. The following protocol describes a standard condensation reaction with a hydrazine derivative, incorporating self-validating safety and operational checks.
Step 1: Preparation and Purging
Action: Secure a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser inside a certified fume hood. Purge the system with Argon for 15 minutes.
Causality: The active methylene group is susceptible to auto-oxidation. Argon displacement prevents oxidative degradation of the starting material.
Validation: Observe the oil bubbler; a steady flow of 1-2 bubbles per second confirms a positive pressure inert environment.
Step 2: Reagent Charging
Action: Dissolve 1.0 equivalent of Ethyl (4-methoxy-2-methylbenzoyl)acetate in anhydrous ethanol (0.2 M concentration). Slowly add 1.1 equivalents of substituted hydrazine hydrochloride.
Causality: Ethanol serves as a protic solvent that facilitates the initial imine formation. The slight excess of hydrazine ensures complete consumption of the valuable
-keto ester.
Step 3: Thermal Activation
Action: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.
Causality: The initial nucleophilic attack is rapid, but the subsequent intramolecular cyclization (condensation) requires thermal energy to overcome the activation barrier and eliminate water.
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The disappearance of the UV-active starting material spot indicates reaction completion.
Step 4: Quenching and Workup
Action: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.
Causality: The mild base neutralizes the hydrochloride salt from the hydrazine reagent, ensuring the pyrazole product remains in its free-base, organic-soluble form.
Logistics, Storage, and Spill Management
Storage Logistics:
Environment: Store under an inert gas (Nitrogen or Argon) in a tightly sealed amber glass container.
Temperature: Refrigeration (2-8°C) is recommended for long-term storage to inhibit enolization and hydrolysis.
Light Sensitivity: Amber glass is critical as UV light can catalyze radical-mediated degradation pathways.
Spill Management & Disposal:
Containment: Isolate the area. Do not use water initially, as it may spread the organic liquid.
Absorption: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Inert absorbents prevent exothermic reactions that could occur with reactive chemical binders.
Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, labeled solid waste container.
Disposal: Dispose of as hazardous organic waste. Segregate from strong oxidizers and strong bases, which can trigger rapid hydrolysis or exothermic oxidation.
Workflow Visualization
Fig 1: Safety and operational workflow for handling Ethyl (4-methoxy-2-methylbenzoyl)acetate.
References
Title: PubChem Compound Summary for CID 83499502, Ethyl (4-methoxy-2-methylbenzoyl)acetate
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: 1910.132 - General requirements (Personal Protective Equipment)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]